[1][2][3] Executive Summary 4-Chloro-6,7-dimethoxy-2-phenylquinazoline (CAS 221697-86-5) acts as a critical electrophilic scaffold in the synthesis of bioactive heterocyclic compounds.[1][2] Belonging to the quinazoline...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
4-Chloro-6,7-dimethoxy-2-phenylquinazoline (CAS 221697-86-5) acts as a critical electrophilic scaffold in the synthesis of bioactive heterocyclic compounds.[1][2] Belonging to the quinazoline class, this molecule is structurally distinct from the 2-unsubstituted analogs (such as the core of Gefitinib) due to the presence of a phenyl group at the C2 position. This modification extends the conjugated
-system, influencing both the physicochemical properties (solubility, fluorescence) and the binding affinity profiles against kinase targets like EGFR, HER2, and ENPP-1.[2]
This guide provides a comprehensive technical analysis of the compound's properties, synthetic pathways, and utility as a "warhead" for nucleophilic aromatic substitution (
) in drug discovery.
Physicochemical Profile
The compound is characterized by the presence of a labile chlorine atom at the C4 position, which serves as the primary site for chemical derivatization. The electron-donating methoxy groups at C6 and C7 modulate the electron density of the pyrimidine ring, while the C2-phenyl group adds lipophilicity and steric bulk.[2]
Table 1: Key Technical Specifications
Property
Specification
CAS Number
221697-86-5
IUPAC Name
4-Chloro-6,7-dimethoxy-2-phenylquinazoline
Molecular Formula
Molecular Weight
300.74 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DCM, DMF, DMSO; Insoluble in water
Reactivity
Highly susceptible to nucleophilic attack at C4 (moisture sensitive)
The synthesis of CAS 221697-86-5 is typically achieved through the chlorination of its corresponding quinazolinone precursor.[2] This transformation converts the stable amide-like carbonyl into a reactive imidoyl chloride.[2]
) or Phosphorus Oxychloride ().[2]
Catalyst: DMF (Dimethylformamide).[2]
Step-by-Step Methodology:
Setup: Charge a dry round-bottom flask with 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one (1.0 eq) under an inert atmosphere (
).
Chlorination: Add excess
(approx. 10 vol) or . Add a catalytic amount of DMF (3-5 drops) to activate the reagent (forming the Vilsmeier-Haack reagent in situ).[2]
Reaction: Heat the mixture to reflux (approx. 80-100°C) for 3–6 hours. Monitor reaction progress via TLC (DCM:MeOH 95:5) or LC-MS.[2][4] The starting material spot should disappear, replaced by a less polar product spot.
Workup:
Cool the reaction mixture to room temperature.
Remove excess chlorinating agent under reduced pressure (rotary evaporator).[2]
Critical Step: Azeotrope the residue with anhydrous toluene (2x) to remove trace acid.[2]
Neutralize the residue carefully with saturated aqueous
Purification: Recrystallization from acetonitrile or flash chromatography (Hexane/Ethyl Acetate) yields the target chloride.
Visualization: Synthetic Pathway
The following diagram illustrates the conversion of the anthranilic acid derivative to the final chloro-quinazoline.
Figure 1: Synthetic route from benzamide precursor to the active chloro-quinazoline scaffold.[2][5]
Reactivity: The
"Warhead"
The primary value of CAS 221697-86-5 lies in the high reactivity of the C4-chlorine atom.[2] The pyrimidine ring is electron-deficient (due to the nitrogen atoms), making the C4 position highly electrophilic.[2]
Mechanism of Action
The reaction with nucleophiles (amines, anilines, phenols) proceeds via an Addition-Elimination (
The 6,7-dimethoxy-2-phenylquinazoline scaffold is a privileged structure in medicinal chemistry.[2] Unlike the 2-H analogs (e.g., Gefitinib), the 2-phenyl group fills the hydrophobic pocket adjacent to the ATP-binding site in certain kinases, altering selectivity.[2]
Target Classes
EGFR/HER2 Inhibitors: Derivatives synthesized from this scaffold have shown dual inhibition of EGFR and HER2, overcoming resistance mechanisms in breast cancer cell lines (e.g., SKBR3).[6][7]
ENPP-1 Inhibitors: Recent studies utilize this core to inhibit Ectonucleotide Pyrophosphatase/Phosphodiesterase 1, a target in immunotherapy.[2]
Fluorescent Probes: The extended conjugation provided by the 2-phenyl group imparts fluorescent properties, making these derivatives useful as biological probes.[2]
Reflux for 2–4 hours. The product often precipitates as the hydrochloride salt.
Filter and wash with cold IPA/Ether.
Figure 3: Workflow for utilizing CAS 221697-86-5 in high-throughput lead generation.
Safety & Handling
Corrosivity: The compound can hydrolyze to release HCl upon contact with moisture. It is irritating to eyes, skin, and respiratory systems.[2]
Moisture Sensitivity: Store under inert gas. Exposure to moist air converts the reactive chloride back to the quinazolinone (inactive).
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[2] Handle only in a fume hood.
References
BenchChem. (2025). Technical Guide: 4-Anilino-6,7-dimethoxyquinazoline Derivatives. Retrieved from [2]
Chemical Methodologies. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis and Cytotoxicity. Retrieved from [2]
GuideChem. (2022). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? Retrieved from
Google Patents. (2019).[2] WO2019046778A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors.[2] Retrieved from
PubChem. 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one (Precursor Data). Retrieved from [2][8]
Targeting the Kinome: A Technical Guide to 6,7-Dimethoxy-2-phenylquinazoline Derivatives
Executive Summary: The Privileged Scaffold The quinazoline heterocycle represents a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. Within this class, 6,7-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Scaffold
The quinazoline heterocycle represents a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. Within this class, 6,7-dimethoxy-2-phenylquinazoline derivatives have emerged as potent, multi-targeted agents. While the 6,7-dimethoxy substitution pattern is the hallmark of first-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib), the introduction of a phenyl group at the C2 position —as opposed to the hydrogen or simple alkyls found in approved drugs—dramatically alters the physicochemical landscape.
This modification enhances lipophilicity, facilitates interactions with hydrophobic pockets in the ATP-binding sites of kinases (VEGFR-2, PDGFR, EGFR), and has shown efficacy in overcoming resistance mutations where steric bulk at the C2 position is advantageous. This guide details the biological activity, structure-activity relationships (SAR), and validation protocols for this specific subclass.
Mechanism of Action (MOA)
The biological activity of 6,7-dimethoxy-2-phenylquinazoline derivatives is primarily driven by ATP-competitive inhibition of receptor tyrosine kinases (RTKs).
Primary Mechanism: Kinase Domain Blockade
The quinazoline core mimics the adenine ring of ATP.
Hinge Binding: The N1 and N3 nitrogens of the quinazoline ring form hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR) of the kinase.
Solvent Interaction: The 6,7-dimethoxy groups protrude into the solvent-accessible region, often improving solubility and forming weak H-bonds with hydrophilic residues.
Hydrophobic Anchoring (The C2-Phenyl Factor): Unlike Gefitinib (C2-H), the C2-phenyl group penetrates the hydrophobic back pocket (selectivity gate). This allows for dual-targeting potential (e.g., EGFR/VEGFR-2) but requires careful substitution to avoid steric clash with the gatekeeper residue (e.g., T790M).
Secondary Mechanisms
Tubulin Polymerization Inhibition: Certain 2-phenyl-4(3H)-quinazolinone derivatives bind to the colchicine site of tubulin, arresting the cell cycle in the G2/M phase.
DNA Intercalation/G-Quadruplex Binding: Planar 2-phenyl derivatives have been reported to stabilize G-quadruplex DNA structures, inhibiting telomerase activity in cancer cells.
Structure-Activity Relationship (SAR)[1]
The efficacy of these derivatives relies on precise chemical tuning.
Position
Moiety
Function & SAR Insight
C6 & C7
Methoxy (-OCH₃)
Essential. Electron-donating groups increase the basicity of N1, strengthening the H-bond with the kinase hinge. They also improve metabolic stability compared to free hydroxyls.
C2
Phenyl Ring
Selectivity Driver. Unsubstituted phenyl increases potency against VEGFR-2. Substitution at the para position of this ring (e.g., -F, -Cl) can enhance metabolic stability. Bulky ortho substituents often decrease activity due to steric hindrance.
C4
Anilino / Amino
The "Warhead". A 3-chloro-4-fluoroaniline moiety at C4 is classic for EGFR inhibition (mimicking Gefitinib). Replacing this with a urea linkage or bulky aromatic amine shifts selectivity toward PDGFR or Raf kinases.
Experimental Workflows
Protocol: Chemical Synthesis (Cyclization Strategy)
Context: High-yield synthesis of the core scaffold is a prerequisite for SAR exploration.
Step-by-Step Methodology:
Starting Material: Begin with 2-amino-4,5-dimethoxybenzoic acid.[1]
Condensation: Reflux with benzoyl chloride (to introduce the C2-phenyl) in pyridine or utilize a cyclization with benzaldehyde followed by oxidation.
Chlorination: Treat the resulting quinazolinone with POCl₃ (Phosphorus oxychloride) at 100°C for 4 hours to generate the 4-chloro intermediate.
Amination (The Diversity Step): React the 4-chloro-6,7-dimethoxy-2-phenylquinazoline with various substituted anilines in isopropanol (reflux, 3-6 hours).
Purification: Precipitate the hydrochloride salt or neutralize with NaHCO₃ and recrystallize from ethanol.
Protocol: In Vitro Kinase Inhibition Assay (FRET-based)
Context: To determine the IC50 against specific kinases (EGFR, VEGFR-2).
Reagents: Recombinant human EGFR kinase domain, ATP (at Km concentration), Fluorescently labeled peptide substrate (e.g., Poly-Glu-Tyr).
Reaction Mix: Prepare kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
Incubation: Incubate kinase + Test Compound (serial dilutions 0.1 nM – 10 µM) for 15 mins at room temperature.
Initiation: Add ATP and Substrate. Incubate for 60 mins.
Detection: Add stop solution/detection antibody (Eu-labeled anti-phosphotyrosine). Read Time-Resolved Fluorescence Energy Transfer (TR-FRET).
Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).
Biological Data Analysis
The following table summarizes the biological activity of representative 6,7-dimethoxy-2-phenylquinazoline derivatives compared to standard clinical inhibitors.
Table 1: Comparative IC50 Values against Cancer Cell Lines and Kinase Targets
Compound ID
C4-Substituent
C2-Substituent
Target Kinase (IC50)
Cell Line IC50 (A549 Lung)
Cell Line IC50 (MCF-7 Breast)
Ref
Gefitinib (Control)
3-Cl, 4-F-aniline
H
EGFR (0.033 µM)
0.015 µM
0.2 - 0.5 µM
[1]
Compound 7i
6-arylureido-aniline
Phenyl
EGFR (0.017 µM)
2.25 µM
2.81 µM
[2]
Compound 14b
Diarylamide
Phenyl
VEGFR-2 (0.016 µM)
4.5 µM
7.5 µM
[3]
Compound 9b
Substituted aniline
Phenyl
VEGFR-2 (Stable Docking)
0.56 µM (Leukemia)
N/A
[4]
Analysis: The introduction of the C2-phenyl group (Compound 7i, 14b) maintains nanomolar potency against the enzyme targets. However, cellular IC50 values (A549) are often higher than Gefitinib, suggesting that the C2-phenyl group may impact membrane permeability or cellular efflux rates, a critical factor for lead optimization.
Visualization of Signaling Pathways
Diagram 1: EGFR Signaling Blockade
This diagram illustrates where the 6,7-dimethoxy-2-phenylquinazoline derivative intercepts the oncogenic signaling cascade.
Caption: Competitive inhibition of ATP binding at the EGFR kinase domain blocks downstream RAS/RAF/MEK/ERK proliferation signals.
Diagram 2: Synthesis Workflow
A logical flow for synthesizing the active pharmaceutical ingredient (API).
Caption: Synthetic route from anthranilic acid precursor to final 4-anilino-quinazoline derivative.
References
Cohen, M. H., et al. (2003). FDA Drug Approval Summary: Gefitinib (ZD1839) (Iressa) Tablets. The Oncologist. Link
Zhang, Y., et al. (2021).[2] Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Link
El-Mekabaty, A., et al. (2025).[3][2] Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments.[4] ResearchGate/Medicinal Chemistry. Link
Al-Warhi, T., et al. (2025).[5] Design, synthesis, anticancer evaluation... of novel 6,7-dimethoxyquinazoline derivatives.[3][4][6] PubMed/NIH. Link
Advanced Synthesis Guide: Small Molecule ENPP-1 Inhibitors & Intermediates
Part 1: Executive Directive & Strategic Rationale The Target Landscape Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1) has evolved from a metabolic regulator of bone mineralization to a high-value immuno-onco...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Directive & Strategic Rationale
The Target Landscape
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1) has evolved from a metabolic regulator of bone mineralization to a high-value immuno-oncology target.[1][2] By hydrolyzing 2'3'-cGAMP—the endogenous ligand for the STING pathway—ENPP-1 acts as an innate immune checkpoint.[1][3][4]
The Chemical Challenge:
Developing ENPP-1 inhibitors requires balancing two opposing forces:
Polarity for Catalytic Binding: The active site contains a bimetallic zinc core requiring highly polar, often charged, chelating groups (phosphonates, sulfonates).
Permeability & PK: These polar groups historically limit oral bioavailability and cell permeability, necessitating prodrug strategies or highly optimized lipophilic tails.
Structural Classes
We will focus on the synthesis of the two most promising inhibitor classes:
Class A: Non-Hydrolyzable Nucleotide Mimics (Phosphonates): Exemplified by MV-626 . These utilize a phosphonate "warhead" to chelate the active site zincs without being cleaved.
Class B: Non-Nucleotide Heterocycles (Quinazolines): Exemplified by SR-8291/SR-8314 . These rely on steric occlusion and hydrophobic interactions within the nucleotide-binding pocket.
Part 2: Strategic Retrosynthesis & Mechanism
To design a robust synthesis, one must understand the binding logic. The diagram below illustrates the hydrolysis mechanism we are interrupting and the retrosynthetic logic for a Class A inhibitor.
Figure 1: Mechanism of ENPP-1 hydrolysis and the structural logic of Class A inhibitors blocking the Zinc active site.
Part 3: Synthesis Module A – Phosphonate Mimics (MV-626 Series)
This class mimics the phosphate backbone of cGAMP but replaces the labile P-O bond with a stable P-C bond.
Critical Intermediates
Intermediate ID
Chemical Name
Role
Stability
INT-A1
Diethyl (piperidin-4-yl)phosphonate
The "Warhead" Scaffold
Stable (Hygroscopic)
INT-A2
4-Chloro-6,7-dimethoxyquinazoline
The "Tail" Anchor
Moisture Sensitive
INT-A3
N-Boc-4-phosphonopiperidine
Protected Precursor
Stable
Detailed Synthesis Protocol
Objective: Synthesis of a generic piperidine-phosphonate-quinazoline inhibitor (analogous to MV-626).
Step 1: Synthesis of the Phosphonate Linker (INT-A1)
Rationale: We establish the P-C bond early using Arbuzov chemistry or Pd-catalyzed coupling, then deprotect the amine for later functionalization.
Dissolve INT-A2 (1.0 eq) and INT-A1 (1.1 eq) in isopropyl alcohol.
Add DIPEA (3.0 eq) dropwise to scavenge HCl.
Reflux at 80°C. The solution will likely turn yellow/orange.
Validation: LCMS should show a single peak with mass [M+H] corresponding to the coupled ester.
Yield: Typically 75-85%.
Step 3: Phosphonate Ester Hydrolysis (The "Warhead" Activation)
Rationale: The ethyl esters protect the phosphonate during synthesis but must be removed to reveal the active zinc-binding phosphonic acid. TMSBr is preferred over aqueous acid/base to avoid damaging the quinazoline.
Dissolve the coupled ester in anhydrous DCM under Argon.
Cool to 0°C. Add TMSBr (10 eq) dropwise.
Stir at RT overnight.
Quench: Cool to 0°C, add MeOH (excess) carefully to form volatile Me-TMS and the free phosphonic acid.
Purification: Reverse-phase HPLC (C18, H₂O/MeCN with 0.1% TFA).
Part 4: Synthesis Module B – Quinazoline Heterocycles (SR-8291 Series)
Non-nucleotide inhibitors often utilize a sulfonamide or amide linkage to position a quinazoline core.
Synthesis Workflow Diagram
The following DOT diagram outlines the convergent synthesis for a sulfonamide-linked quinazoline inhibitor.
Figure 2: Convergent synthesis workflow for Quinazoline-based ENPP-1 inhibitors.
Key Protocol: The POCl₃ Chlorination
Rationale: Converting the stable quinazolone to the reactive chloro-quinazoline is the pivotal activation step.
Safety Note: POCl₃ is highly corrosive and reacts violently with water.
Procedure:
Suspend 6,7-dimethoxyquinazolin-4(3H)-one in neat POCl₃ (5-10 vol).
Add catalytic DMF (1-2 drops) to form the Vilsmeier reagent species in situ.
Reflux (approx 105°C) for 2-4 hours until the solution is clear.
Workup (Critical): Remove excess POCl₃ via rotary evaporation (use a caustic trap). Pour the residue slowly onto crushed ice/ammonia water to precipitate the INT-B1 product.
Part 5: Characterization & Quality Control
Trustworthiness in synthesis relies on rigorous characterization. Below are the acceptance criteria for key intermediates.
Compound Class
Key NMR Signature (¹H, 400 MHz)
Key LCMS Feature
Common Impurity
Phosphonate Esters
Multiplet at δ 4.0-4.2 ppm (O-CH₂ -CH₃); Doublet coupling JP-H
[M+H]+ matches formula
Mono-hydrolyzed ester (M-28)
Free Phosphonic Acids
Broad singlet >10 ppm (P-OH); Loss of ethyl signals
[M+H]+ or [M-H]-
Residual TFA/Salt
4-Cl-Quinazolines
Singlet at δ ~8.8 ppm (H-2 proton); No broad NH
Stable in MeCN; Hydrolyzes in water
Hydrolyzed Quinazolone (M-18 mass shift)
Self-Validating Step: When synthesizing phosphonic acids, always run a ³¹P NMR (decoupled).
Phosphonate Ester: ~20-30 ppm.
Free Acid: Shift changes significantly (pH dependent); usually shifts upfield relative to ester.
Part 6: References
Carozza, J. A., et al. (2020).[5] "Structure-Aided Development of Small Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP." Cell Chemical Biology.
Weston, A., et al. (2019).[6] "Preclinical studies of SR-8314, a highly selective ENPP1 inhibitor and an activator of STING pathway."[1][6] Cancer Research.
Li, L., et al. (2014).[5] "Hydrolysis of 2'3'-cGAMP by ENPP1 and design of non-hydrolyzable analogs." Nature Chemical Biology.
Gangar, M., et al. (2022).[7] "Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy." Bioorganic Chemistry.
Patent WO2019046778A1. "Inhibitors of ENPP1 and methods of use thereof." (Basis for MV-626 structural analogs).
4-Chloro-6,7-dimethoxy-2-phenylquinazoline molecular weight and formula
Core Scaffold Analysis & Synthetic Methodology Executive Summary 4-Chloro-6,7-dimethoxy-2-phenylquinazoline (CAS: 221697-86-5) is a highly specialized heterocyclic intermediate used primarily in the discovery of kinase i...
Author: BenchChem Technical Support Team. Date: February 2026
Core Scaffold Analysis & Synthetic Methodology
Executive Summary
4-Chloro-6,7-dimethoxy-2-phenylquinazoline (CAS: 221697-86-5) is a highly specialized heterocyclic intermediate used primarily in the discovery of kinase inhibitors and phosphodiesterase modulators (e.g., ENPP-1 inhibitors).[1] Distinguished by its electron-rich dimethoxy substitution pattern paired with an electrophilic C4-chlorine, this scaffold serves as a critical "hinge-binder" precursor in medicinal chemistry.[2]
This guide provides a rigorous technical breakdown of its physicochemical properties, validated synthetic protocols, and reactivity profile, designed for researchers optimizing lead compounds in oncology and immunology.
Physicochemical Profile
The following data characterizes the compound in its isolated, electrophilic form.
Property
Value
Notes
IUPAC Name
4-Chloro-6,7-dimethoxy-2-phenylquinazoline
CAS Number
221697-86-5
Molecular Formula
C₁₆H₁₃ClN₂O₂
Molecular Weight
300.74 g/mol
Average Mass
Monoisotopic Mass
300.0666 g/mol
Useful for HRMS validation
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DCM, DMSO, DMF; Reacts with alcohols
Hydrolytically unstable
Storage
-20°C, Desiccated, Inert Atmosphere
Moisture sensitive (reverts to quinazolinone)
Synthetic Architecture & Methodology
Retrosynthetic Logic
The synthesis of 4-chloro-6,7-dimethoxy-2-phenylquinazoline is driven by the need to activate the C4 position of the quinazoline core for subsequent Nucleophilic Aromatic Substitution (SNAr).
The precursor, 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one , is a stable lactam. Direct chlorination converts this unreactive carbonyl oxygen into a potent leaving group (chloride), breaking the aromaticity of the pyrimidine ring transiently to allow for nucleophilic attack.
Validated Synthesis Protocol
Target: Conversion of 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one to 4-Chloro-6,7-dimethoxy-2-phenylquinazoline.
N,N-Diisopropylethylamine (DIPEA) [Catalytic Base, optional but recommended]
Step-by-Step Methodology:
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Ar balloon), suspend 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one (1.0 eq) in neat POCl₃ (10–15 volumes).
Expert Insight: The starting material is often insoluble in POCl₃ initially. Dissolution usually indicates reaction progress (formation of the chlorophosphonium intermediate).
Activation: Add DIPEA (0.5 eq) dropwise.
Mechanistic Note: The base sponges up the HCl byproduct, preventing protonation of the quinazoline nitrogen, which would otherwise deactivate the ring toward chlorination.
Reflux: Heat the mixture to 105°C (Reflux) for 2–4 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes). The starting material spot (low R_f) should disappear, replaced by a higher R_f UV-active spot.
Figure 1: Synthetic workflow for the chlorination of the quinazolinone core using POCl₃.
Reactivity & Applications in Drug Design[2]
The SNAr "Hinge Binder" Strategy
The 4-chloro substituent is a "privileged" leaving group in kinase inhibitor design. The pyrimidine ring of the quinazoline is electron-deficient, making the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
Application: This reaction installs the "tail" of the drug molecule, which often protrudes into the solvent-exposed region of the ATP-binding pocket or interacts with the ribose-binding site.
Case Study: ENPP-1 Inhibitors
Recent literature (e.g., WO2019046778) highlights this specific scaffold in the development of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP-1) inhibitors.
Outcome: Formation of a C-N bond at C4, yielding a bioactive molecule capable of modulating the STING pathway in immuno-oncology.
Mechanistic Pathway Diagram
Figure 2: Mechanism of action for generating bioactive inhibitors via SNAr chemistry.
Handling & Safety Protocols
Critical Instability Warning:
The 4-chloro moiety is prone to hydrolysis.[5] Exposure to atmospheric moisture converts the compound back to the starting quinazolinone (6,7-dimethoxy-2-phenylquinazolin-4(3H)-one), which is unreactive in SNAr couplings.
Validation: Always verify the integrity of the material via LC-MS prior to use. A peak at M+1 = 301.1 confirms the chloride; a peak at M+1 = 283.1 indicates hydrolysis (Loss of Cl, Gain of OH).
Toxicology: As a potent alkylating agent/electrophile, this compound is a likely skin sensitizer and irritant. Handle in a fume hood with double gloving.
References
Santa Cruz Biotechnology. 4-chloro-6,7-dimethoxy-2-phenylquinazoline (CAS 221697-86-5).[1][6][7][8] Retrieved from
Li, L., et al. (2019). Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof. World Intellectual Property Organization, Patent WO2019046778A1. Retrieved from
PubChem. 4-Chloro-6,7-dimethoxyquinazoline (Analog Reference).[9] National Library of Medicine. Retrieved from
Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones.[10] Journal of Organic Chemistry, 76(6), 1653–1661.[10][11] (Methodology Reference). Retrieved from
Strategic Sourcing and Synthetic Utility of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline
This technical guide is structured to address the specific needs of drug discovery professionals targeting the 4-Chloro-6,7-dimethoxy-2-phenylquinazoline scaffold. Executive Summary & Critical Distinction Warning: Isomer...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured to address the specific needs of drug discovery professionals targeting the 4-Chloro-6,7-dimethoxy-2-phenylquinazoline scaffold.
Executive Summary & Critical Distinction
Warning: Isomer Confusion Risk
Before procuring or synthesizing this material, researchers must distinguish between two structurally similar but functionally distinct building blocks.
Feature
Target Molecule
Common Analog (Erlotinib Intermediate)
Structure
2-Phenyl -substituted
2-Hydrogen (Unsubstituted)
CAS
221697-86-5
13790-39-1
Function
Lipophilic pocket exploration; Novel IP space
Standard EGFR inhibitor core (Erlotinib/Gefitinib)
Availability
Rare / Custom Synthesis
Commodity Chemical
Core Utility:
The 4-chloro-6,7-dimethoxy-2-phenylquinazoline scaffold is a specialized electrophile used to synthesize kinase inhibitors where the 2-phenyl group occupies the hydrophobic pocket (often the "gatekeeper" region or solvent front), offering distinct selectivity profiles compared to the standard 2-H quinazolines.
Chemical Identity & Specifications
To ensure reproducibility in SAR (Structure-Activity Relationship) studies, the starting material must meet rigorous specifications.
Structural Visualization
Figure 1: Pharmacophore decomposition of the target building block.
Technical Specifications Table
Property
Specification
IUPAC Name
4-Chloro-6,7-dimethoxy-2-phenylquinazoline
Molecular Formula
Molecular Weight
300.74 g/mol
Appearance
Pale yellow to off-white solid
Solubility
Soluble in DCM, DMSO; Low solubility in alcohols
Stability
Moisture sensitive (hydrolyzes to quinazolinone)
Storage
Inert atmosphere (/Ar), -20°C, Desiccated
Commercial Supply Landscape
Unlike the 2-H analog, this compound is not a bulk commodity. Supply is bifurcated between high-cost catalog samples and bulk custom synthesis.
Supplier Tiering Matrix
Tier
Supplier Type
Recommended Vendors
Use Case
Tier 1
Verified Catalog
Santa Cruz Biotechnology (SCBT) , ChemScene
Reference standards, mg-scale pilots. High cost/gram.
Tier 2
Aggregators
GuideChem, MolPort (Check lead times)
Sourcing from virtual inventories. Risk: High probability of stock-outs.
Tier 3
Custom Synthesis
WuXi AppTec, Pharmablock, Enamine
Multi-gram to Kg scale. Requires 4-6 week lead time.
Procurement Strategy:
Immediate Need (<1g): Purchase from SCBT (CAS 221697-86-5) to validate biology.
Scale-Up (>10g): Do not buy catalog. The cost premium is >500%.[1] Commission a CRO using the synthesis protocol below or synthesize in-house.
In-House Synthesis Protocol
Due to commercial scarcity, in-house synthesis is often the most reliable supply chain. The following protocol is a robust, self-validating route adapted from standard quinazoline chemistry.
Synthetic Workflow
Figure 2: Step-wise synthetic pathway for CAS 221697-86-5.
Step-by-Step Methodology
Step 1: Formation of the Quinazolinone Intermediate
Reaction: Condensation of 2-amino-4,5-dimethoxybenzamide with benzoyl chloride followed by cyclization.
The primary utility of this building block is reacting with anilines to form the final kinase inhibitor.
Solvent: Isopropanol (iPrOH) or Acetonitrile (
).
Conditions: Reflux for 4–12 hours.
Mechanism: Nucleophilic Aromatic Substitution.
Self-Validating Step: The product usually precipitates as the Hydrochloride (HCl) salt from iPrOH, simplifying purification.
General Protocol:
"Dissolve 4-chloro-6,7-dimethoxy-2-phenylquinazoline (1 eq) and the target aniline (1.1 eq) in iPrOH. Reflux. Upon cooling, filter the precipitate. Wash with cold iPrOH and
."
References
Santa Cruz Biotechnology. 4-Chloro-6,7-dimethoxy-2-phenylquinazoline (CAS 221697-86-5) Product Data Sheet.Link
PubChem. Compound Summary: 4-chloro-6,7-dimethoxy-2-phenylquinazoline.[3] National Library of Medicine. Link
Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(1), 267–276. (Foundational chemistry for quinazoline synthesis). Link
Connolly, M. K., et al. (2005). "Synthesis of Quinazolinones and Quinazolines." Organic Process Research & Development.
The 2-Phenyl Group in Quinazoline Kinase Inhibitors: A Structural Linchpin for Potency and Selectivity
An In-Depth Technical Guide for Drug Discovery Professionals Introduction The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to s...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Discovery Professionals
Introduction
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to serve as a foundation for a multitude of biologically active compounds.[1][2] First synthesized in 1895, this bicyclic aromatic heterocycle, composed of fused benzene and pyrimidine rings, is now a key component in numerous clinically approved drugs, particularly in oncology.[2][3] Its success is largely attributed to its function as an effective mimic of the adenine ring of adenosine triphosphate (ATP), allowing it to competitively bind to the ATP-binding site of protein kinases.[4]
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] This has made them one of the most important classes of drug targets. While the overall quinazoline core provides the necessary anchor within the kinase hinge region, the potency and selectivity of these inhibitors are exquisitely tuned by the nature and orientation of substituents at various positions.
This technical guide moves beyond a general overview to provide a detailed analysis of the role of a specific, yet critical, substituent: the phenyl group at the C-2 position of the quinazoline ring. We will dissect its contribution to binding affinity, explore the structure-activity relationships (SAR) that govern its optimization, and provide field-proven experimental protocols for validating the potency of next-generation 2-phenyl quinazoline inhibitors.
The Quinazoline Scaffold: An ATP-Competitive Core
The fundamental mechanism of action for most quinazoline-based kinase inhibitors is their competition with endogenous ATP for the enzyme's active site. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial, typically forming one or two key hydrogen bonds with the "hinge region" of the kinase, the flexible backbone that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor, allowing its various substituents to explore and occupy adjacent pockets within the active site.
The diagram below illustrates the foundational quinazoline scaffold and highlights the key vectors for substitution that medicinal chemists exploit to modulate pharmacological properties.
Caption: SAR summary for the 2-phenyl group in quinazoline inhibitors.
Case Study: Allosteric Inhibition of VEGFR-2
While most quinazoline inhibitors target the ATP-binding (orthosteric) site, the versatility of the 2-phenylquinazolin-4(3H)-one scaffold has been demonstrated in the development of potent allosteric inhibitors of VEGFR-2. [1]These compounds bind to a site adjacent to the ATP pocket, specifically in the DFG-out (inactive) conformation of the kinase. This mechanism offers a potential advantage in selectivity and can overcome resistance mutations in the ATP site.
In this study, the 2-phenyl ring was crucial for occupying the allosteric pocket, while modifications at the N-3 position were used to extend into other regions and further enhance affinity. Compounds 15 and 18 from this series showed potent antiproliferative activity against MCF-7 breast cancer cells (IC50 = 1.35 µM) and HepG2 liver cancer cells (IC50 = 3.24 µM), comparable to the approved multi-kinase inhibitor Sorafenib. [1]This work highlights the adaptability of the 2-phenyl quinazoline scaffold to engage in diverse binding modes beyond simple ATP competition.
Experimental Validation of Inhibitor Potency
Synthesizing a potent compound is only half the battle; rigorous and reproducible experimental validation is paramount. The following protocols outline standard methodologies for determining the in vitro enzymatic potency and in cellulo target engagement of a novel 2-phenyl quinazoline inhibitor.
Protocol 1: In Vitro Enzymatic IC50 Determination via TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a gold standard for academic and industrial screening. [5]They are homogeneous (no-wash), robust, and offer a high signal-to-noise ratio by using long-lifetime lanthanide donors, which minimizes background fluorescence.
[6]
Objective: To determine the concentration of a test inhibitor required to inhibit 50% of the target kinase's activity (IC50).
Methodology Workflow:
Caption: Workflow for a TR-FRET based kinase inhibitor IC50 assay.
Step-by-Step Protocol:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 2-phenyl quinazoline test compound in 100% DMSO, starting from a 10 mM stock.
Assay Plate Preparation: Transfer 50 nL of each compound dilution into a low-volume 384-well black assay plate. Include wells with DMSO only for "no inhibition" (100% activity) and wells with no enzyme for "full inhibition" (0% activity) controls.
Kinase/Substrate Addition: Prepare a master mix of the target kinase and a fluorescein-labeled substrate peptide in kinase reaction buffer. Dispense 5 µL of this mix into each well.
Causality Note: Pre-incubating the inhibitor with the enzyme and substrate before adding ATP allows the compound to bind to the target without immediate competition from the high-concentration ATP substrate.
Reaction Initiation: Prepare a solution of ATP in kinase reaction buffer at 2x the final desired concentration (e.g., at the Km value for the specific kinase). Add 5 µL to each well to start the reaction.
Incubation: Cover the plate and incubate at room temperature for 60-90 minutes. The exact time should be optimized to ensure the reaction is in the linear range.
Reaction Termination and Detection: Prepare a "Stop/Detect" buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction) and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. [7]Add 10 µL of this solution to each well.
Final Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow for antibody-antigen binding.
Data Acquisition: Read the plate using a microplate reader capable of time-resolved fluorescence. Excite the terbium donor (e.g., at ~340 nm) and measure emission from both the terbium donor (e.g., ~495 nm) and the fluorescein acceptor (e.g., ~520 nm) after a time delay (e.g., 100 µs).
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement via Western Blot
An excellent in vitro IC50 does not guarantee cellular activity. Factors like cell permeability and competition with high intracellular ATP concentrations can affect potency. [8]A western blot assay confirms that the inhibitor can enter the cell and engage its target, as measured by a decrease in the phosphorylation of a known downstream substrate.
Objective: To assess the ability of a test inhibitor to block the phosphorylation of a target kinase's substrate in a cellular context.
Step-by-Step Protocol:
Cell Culture and Plating: Plate a relevant cancer cell line (e.g., A549 for an EGFR inhibitor) in 6-well plates and grow to 70-80% confluency.
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours or overnight in a low-serum (e.g., 0.5% FBS) medium.
Causality Note: This step synchronizes the cells and lowers background phosphorylation, making the effect of ligand-induced stimulation clearer.
Inhibitor Pre-treatment: Treat the cells with increasing concentrations of the 2-phenyl quinazoline inhibitor (e.g., 0, 10, 100, 1000, 10000 nM) for 1-2 hours.
Ligand Stimulation: Stimulate the signaling pathway by adding the appropriate growth factor (e.g., 50 ng/mL EGF for the EGFR pathway) for a short period (e.g., 10-15 minutes).
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
Trustworthiness Note: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins after cell lysis.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
Incubate overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-AKT Ser473).
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection and Re-probing: Detect the signal using an ECL substrate and an imaging system. Subsequently, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH) to confirm equal loading and specific inhibition of phosphorylation.
Visualizing the Target: The EGFR Signaling Pathway
Many potent quinazoline inhibitors, such as Gefitinib and Erlotinib, target the Epidermal Growth Factor Receptor (EGFR). [9]Understanding the target's role in cellular signaling provides context for the inhibitor's mechanism of action. The diagram below presents a simplified overview of the EGFR pathway, which is frequently dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Inhibition of EGFR's tyrosine kinase activity by a 2-phenyl quinazoline compound blocks the entire downstream cascade, preventing the signals that drive uncontrolled cell proliferation and survival.
Conclusion
The 2-phenyl group is far more than a simple structural component of quinazoline-based kinase inhibitors; it is a critical determinant of potency and a versatile tool for achieving selectivity. Through targeted hydrophobic interactions and the strategic placement of substituents, this moiety allows for the precise optimization of a compound's fit within the kinase ATP-binding site or even in allosteric pockets. Structure-activity relationship studies consistently demonstrate that modifications to this group—such as the position and nature of halogen or alkoxy substituents—can alter inhibitory activity by orders of magnitude. As drug discovery programs continue to demand inhibitors with ever-greater potency and cleaner off-target profiles, the continued exploration and rational design of the 2-phenyl quinazoline scaffold will undoubtedly remain a highly productive endeavor.
References
El-Sayed, M. A., et al. (2023). 2-Phenylquinazolin-4(3H)-one scaffold as newly designed, synthesized VEGFR-2 allosteric inhibitors with potent cytotoxicity through apoptosis. Archiv der Pharmazie, 356(6), e2200654. [Link]
Papanastasiou, I., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]
Angiolini, M., et al. (2010). Crystal structure of PDK1 in complex with a pyrazoloquinazoline inhibitor. wwPDB. [Link]
Stasevych, M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6694. [Link]
Yousefbeyk, M., & Ghasemi, J. B. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences, 31(1), 43-64. [Link]
ResearchGate. (2022). Structure-activity relationship of the quinazoline series. ResearchGate. [Link]
ResearchGate. (2022). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. [Link]
RCSB PDB. (2010). 2XCK: Crystal structure of PDK1 in complex with a pyrazoloquinazoline inhibitor. RCSB PDB. [Link]
Al-Ostoot, F. H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120. [Link]
El-Sayed, N. N. E., et al. (2021). Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation. RSC Advances, 11(13), 7437-7461. [Link]
Castagnolo, D., et al. (2017). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Molecules, 22(11), 1834. [Link]
Ghorab, M. M., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14(35), 25526-25547. [Link]
Al-Suhaimi, K. S., et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 30(20), 4995. [Link]
Hoelder, S., et al. (2018). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry, 61(16), 7200-7215. [Link]
Al-Romaigh, F. K., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Molecules, 29(22), 5221. [Link]
Stasevych, M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6694. [Link]
ResearchGate. (2019). Scheme 1: Synthesis of 2-phenyl-3-substituted quinazolin-4(3H)-ones. ResearchGate. [Link]
Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. [Link]
Karelson, M., et al. (2008). QSAR of aromatic substances: EGFR inhibitory activity of quinazoline analogues. Molecular Simulation, 34(10-15), 1221-1228. [Link]
National Center for Biotechnology Information. (n.d.). 2-Phenylquinazoline. PubChem. [Link]
Kinase Atlas. (2007). CRYSTAL STRUCTURE OF HUMAN STE20-LIKE KINASE BOUND TO 4-(4-(5-CYCLOPROPYL-1H-PYRAZOL-3-YLAMINO)-QUINAZOLIN-2-YLAMINO)-PHENYL)-ACETONITRILE. Kinase Atlas. [Link]
Al-Omair, M. A., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 18(9), 106727. [Link]
ACS Publications. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. [Link]
Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. [Link]
Technical Guide: Solubility Profile of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline
This guide outlines the solubility profile, physicochemical behavior, and handling protocols for 4-Chloro-6,7-dimethoxy-2-phenylquinazoline (CAS 221697-86-5). This compound is a critical electrophilic intermediate used i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the solubility profile, physicochemical behavior, and handling protocols for 4-Chloro-6,7-dimethoxy-2-phenylquinazoline (CAS 221697-86-5). This compound is a critical electrophilic intermediate used in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs).
Executive Summary
4-Chloro-6,7-dimethoxy-2-phenylquinazoline is a lipophilic, electrophilic scaffold. Its solubility behavior is governed by the competition between the planar, hydrophobic 2-phenylquinazoline core and the polarizable 6,7-dimethoxy substituents.
Critical Insight: Unlike stable drug substances, this compound is a reactive intermediate . The C4-chlorine atom is highly susceptible to nucleophilic attack. Therefore, "solubility" cannot be decoupled from "stability." Prolonged exposure to protic solvents (methanol, ethanol, water) can lead to solvolysis (hydrolysis or alcoholysis), converting the material into the inactive 4-hydroxy or 4-alkoxy impurity.
Physicochemical Identity
Property
Data
CAS Number
221697-86-5
Molecular Formula
C₁₆H₁₃ClN₂O₂
Molecular Weight
300.74 g/mol
Predicted LogP
~3.9 – 4.2 (High Lipophilicity)
Appearance
Off-white to light yellow solid
Melting Point
~124–126 °C (Analogous 2-phenyl core data)
Solubility Landscape & Solvent Compatibility
The following data categorizes solvents based on their thermodynamic interaction with the solute and their kinetic suitability for process chemistry.
Solvent Classifications
Solvent Class
Solubility Potential
Process Application
Stability Risk
Chlorinated (DCM, Chloroform)
Excellent (>100 mg/mL)
Extraction, Chromatography, Transfer
Low (Stable)
Polar Aprotic (DMF, DMSO, NMP)
High (>50 mg/mL)
SNAr Reactions, Stock Solutions
Low (Stable if dry)
Esters/Ketones (Ethyl Acetate, Acetone)
Moderate (10–30 mg/mL)
Recrystallization (Hot), Washing
Low
Alcohols (MeOH, EtOH, IPA)
Low to Moderate (Temp. dependent)
Reaction Medium (Reflux), Crystallization
High (Risk of Solvolysis)
Aromatic Hydrocarbons (Toluene)
Low (<5 mg/mL at RT)
Trituration, Anti-solvent precipitation
Low
Water
Insoluble
Quenching, Precipitation
High (Hydrolysis to 4-OH)
Thermodynamic Analysis
The 2-phenyl substituent significantly increases the lattice energy compared to the 2-hydrogen analog (4-chloro-6,7-dimethoxyquinazoline), reducing solubility in non-polar solvents like hexane. However, the pi-pi stacking potential makes it moderately soluble in hot toluene, which is often used to triturate impurities (removing unreacted starting materials while leaving the product as a solid).
Graphviz: Solvent Selection Decision Tree
Caption: Decision logic for solvent selection balancing solubility against process requirements.
Use this protocol for aprotic solvents (DCM, Ethyl Acetate, Toluene) only. Do not use for alcohols/water due to degradation risks.
Preparation: Weigh approximately 50 mg of the compound into a 4 mL borosilicate vial.
Addition: Add the target solvent in 100 µL increments at 25°C.
Agitation: Vortex for 30 seconds after each addition.
Observation: Visual check for clarity.
Soluble: Solution is clear, no particulates.
Insoluble: Suspension persists.
Calculation:
(mg/mL).
Protocol B: Process Dissolution for SNAr Reaction
The most common application is reacting this intermediate with an amine.
Solvent Choice: Anhydrous DMF (N,N-Dimethylformamide) or Isopropanol (IPA).
Note: In IPA, the compound may exist as a slurry at room temperature but will dissolve or react upon reflux.
Stoichiometry: Dissolve 1.0 equivalent of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline.
Base Addition: Add 1.5–2.0 equivalents of mild base (e.g.,
or Et₃N).
Temperature: Heat to 80–90°C.
Monitoring: Monitor consumption by TLC (DCM:MeOH 95:5) or HPLC.[1][2][3] Do not monitor by LC-MS in protic mobile phases without rapid quenching, as the Cl- group can hydrolyze on the column.
Process Implications & Stability
The Hydrolysis Trap
Researchers often overestimate the stability of the C4-Cl bond. In the presence of water and acid (even atmospheric moisture), the following degradation pathway occurs:
Caption: Hydrolytic degradation pathway. The 4-hydroxy byproduct is thermodynamically stable and highly insoluble, often ruining solubility measurements.
Mitigation:
Store solid under inert gas (Nitrogen/Argon) at -20°C.
Use anhydrous solvents for all solubility determinations.
If using alcohols (MeOH/EtOH) for synthesis, ensure the amine nucleophile is added before heating to favor substitution over solvolysis.
References
Synthesis & Reactivity Context
Title: Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof.
Source: WO2019046778A1 (P
Relevance: details the synthesis of 4-chloro-6,7-dimethoxy-2-phenylquinazoline and its subsequent reaction in DMF/K2CO3.
URL:
Analogous Solubility Data (Quinazoline Derivatives)
Title: Study on the Solubility Characteristics of Some Quinazoline Deriv
Source: CIBTech Journal of Chemical Sciences (2016).
Relevance: Establishes general solubility trends for quinazolines in DMF, DMSO, and THF.
URL:
General Synthesis of 4-Chloroquinazolines
Title: The preparation method of 4-chloro-6,7-dimethoxyquinoline (Analogous Chemistry).[4][5][6]
Source: CN106008336A.
Relevance: Describes the chlorination of the hydroxy-precursor using POCl3/SOCl2 and workup in DCM.
Reaction conditions for coupling amines with 4-Chloro-6,7-dimethoxy-2-phenylquinazoline
Technical Guide: Optimizing Couplings of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline with Amines Introduction & Mechanistic Rationale The 4-chloro-6,7-dimethoxy-2-phenylquinazoline scaffold represents a critical pharmacop...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Optimizing
Couplings of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline with Amines
Introduction & Mechanistic Rationale
The 4-chloro-6,7-dimethoxy-2-phenylquinazoline scaffold represents a critical pharmacophore in medicinal chemistry, sharing structural homology with potent EGFR inhibitors (e.g., Gefitinib, Erlotinib) and
-adrenergic blockers (e.g., Prazosin).[1] Unlike its 2-hydrogen or 2-methyl counterparts, the 2-phenyl substituent enhances lipophilicity and alters the steric environment of the pyrimidine ring, necessitating tailored reaction conditions for efficient derivatization.[1]
The coupling of amines with this scaffold proceeds via an
mechanism.[2][3][4] The reaction is driven by the electron-deficient nature of the quinazoline C4 position.[1]
Activation: The nitrogen atoms at N1 and N3 (particularly N3) exert a strong electron-withdrawing effect, activating the C4-Cl bond.[1]
Transition State: The reaction passes through a Meisenheimer-like complex.[1]
Solvent Effect: Protic solvents (e.g., Isopropanol) are often superior to aprotic solvents because they can stabilize the anionic transition state and facilitate proton transfer, often permitting the isolation of the product as a stable hydrochloride salt.
Key Challenges
Hydrolysis: The C4-Cl bond is susceptible to hydrolysis, generating the thermodynamically stable 4-quinazolone byproduct (inactive).[1] This competes with the amine nucleophile, especially in the presence of wet solvents.
Steric Hindrance: The 2-phenyl group adds bulk near the reaction center compared to 2-H quinazolines, potentially slowing kinetics for bulky amine nucleophiles (e.g., ortho-substituted anilines).[1]
Reaction Optimization & Critical Parameters
The following table summarizes the impact of critical variables on the coupling efficiency.
Parameter
Recommended Condition
Rationale
Solvent
Isopropanol (IPA)
Optimal balance of solubility and polarity.[1][5] Product usually precipitates as pure HCl salt.
Alternative Solvent
1,4-Dioxane or DMF
Required for highly lipophilic amines or when microwave heating (>100°C) is necessary.[1]
Base
None (Self-catalysis)
For reactive amines, the reaction generates HCl, which autocatalyzes the process by protonating N3, further activating C4.
Scavenger Base
DIPEA /
Use only if the amine is acid-sensitive or if the free base product is required directly.[1]
Temperature
Reflux (82°C - 110°C)
Essential to overcome the activation energy barrier, especially with the steric bulk of the 2-phenyl group.[1]
Experimental Protocols
Method A: Standard Thermal Coupling (Protic Conditions)
Best for: Primary amines, non-sterically hindered anilines, and scale-up.[1]
Setup: Charge a round-bottom flask with 4-Chloro-6,7-dimethoxy-2-phenylquinazoline and anhydrous IPA.
Addition: Add the amine (1.1 eq) in a single portion.
Reaction: Heat the suspension to reflux (approx. 82°C). The mixture typically becomes clear as the starting material dissolves, followed by the gradual precipitation of the product.
Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LCMS. Reaction time is typically 2–6 hours.
Workup (Salt Isolation):
Cool the mixture to room temperature (20-25°C), then chill to 0-5°C for 1 hour.
Filter the precipitate (Product
HCl salt).
Wash the cake with cold IPA (
vol) and diethyl ether ( vol) to remove unreacted amine.
Free Base Conversion (Optional): Suspend the salt in DCM and wash with saturated aqueous
Check amine stoichiometry. If using diamines, use large excess of amine to prevent dimerization.
References
Molecules (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from [Link][1]
Arkivoc (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR. Retrieved from [Link]
PMC (2014). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Retrieved from [Link]
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]
Der Pharma Chemica (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]
Application Note & Protocol: Strategic Chlorination of 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one using Phosphorus Oxychloride (POCl3)
For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the chlorination of 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one to synthesize 4-chl...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the chlorination of 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one to synthesize 4-chloro-6,7-dimethoxy-2-phenylquinazoline, a critical intermediate in medicinal chemistry. The quinazoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] This protocol details the use of phosphorus oxychloride (POCl3) as an effective chlorinating agent, outlining the reaction mechanism, a detailed experimental procedure, safety considerations, and methods for characterization. The insights provided are intended to empower researchers to perform this synthesis with high efficiency, safety, and reproducibility.
Introduction: The Significance of 4-Chloroquinazolines
Quinazoline derivatives are a cornerstone in modern drug discovery, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Specifically, 4-anilinoquinazolines have been extensively developed as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR, which are crucial in cancer progression.[1] The synthesis of these targeted therapies often relies on the key intermediate, 4-chloro-6,7-dimethoxy-2-phenylquinazoline. This intermediate allows for facile nucleophilic substitution at the C4 position, enabling the introduction of various amine-containing pharmacophores.[1][4]
The conversion of the readily available 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one to its 4-chloro derivative is a pivotal transformation. Phosphorus oxychloride (POCl3) is a powerful and commonly used reagent for this deoxychlorination reaction due to its high reactivity and efficacy.[5][6] Understanding the nuances of this reaction is paramount for the successful synthesis of advanced drug candidates.
Reaction Mechanism and Rationale
The chlorination of a quinazolinone with POCl3 is not a simple substitution. It proceeds through a multi-step mechanism that begins with the activation of the carbonyl oxygen.
Phosphorylation: The reaction initiates with the nucleophilic attack of the carbonyl oxygen of the quinazolinone onto the electrophilic phosphorus atom of POCl3. This forms a highly reactive O-phosphorylated intermediate.[7][8] The presence of a base can facilitate this initial step.[7][9]
Nucleophilic Attack by Chloride: A chloride ion, either from POCl3 itself or from the reaction byproducts, then acts as a nucleophile, attacking the C4 position of the quinazoline ring.
Elimination: The phosphate group, being an excellent leaving group, is subsequently eliminated, leading to the formation of the desired 4-chloroquinazoline product and inorganic phosphorus byproducts.
The reaction is typically driven to completion by using an excess of POCl3, which often serves as both the reagent and the solvent.[5] The high temperature employed ensures sufficient energy to overcome the activation barriers of the intermediate steps.[7]
Caption: Mechanism of POCl3-mediated quinazolinone chlorination.
Safety First: Handling Phosphorus Oxychloride
Phosphorus oxychloride is a highly toxic and corrosive chemical that reacts violently with water.[6][10][11] Strict adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles or a face shield.[11][12]
Fume Hood: All manipulations involving POCl3 must be conducted in a well-ventilated chemical fume hood.[10][13]
Anhydrous Conditions: POCl3 reacts exothermically with moisture to produce toxic hydrogen chloride and phosphoric acid fumes. Ensure all glassware is thoroughly dried before use and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[9][12]
Quenching: The reaction mixture must be quenched carefully by slowly adding it to ice water or an ice/saturated sodium bicarbonate solution. This process should be done in a fume hood with caution, as it will generate a significant amount of HCl gas.[5]
Spill Management: In case of a spill, do not use water. Absorb the spill with an inert material like vermiculite or dry sand and dispose of it as hazardous waste.[12][14]
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[10][12] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][14]
Detailed Experimental Protocol
This protocol is a robust starting point and may require optimization based on the specific laboratory setup and scale.
Caption: General experimental workflow for the chlorination.
4.1. Materials and Reagents
Reagent/Material
Grade
Supplier Example
6,7-dimethoxy-2-phenylquinazolin-4(3H)-one
≥98% Purity
Commercial
Phosphorus Oxychloride (POCl3)
Reagent Grade, ≥99%
Commercial
N,N-Dimethylformamide (DMF) (optional catalyst)
Anhydrous
Commercial
Toluene
Anhydrous
Commercial
Ethyl Acetate
ACS Grade
Commercial
Saturated Sodium Bicarbonate Solution (NaHCO3)
ACS Grade
In-house prep
Brine (Saturated NaCl solution)
ACS Grade
In-house prep
Anhydrous Sodium Sulfate (Na2SO4)
ACS Grade
Commercial
Silica Gel for Chromatography (if needed)
60 Å, 230-400 mesh
Commercial
4.2. Step-by-Step Procedure
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one (1.0 equivalent).
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (10-20 volumes, serving as both reagent and solvent). A catalytic amount of DMF (e.g., 0.1 equivalents) can be added to accelerate the reaction, although it is often successful without it.[15][16]
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup - Excess POCl3 Removal: After completion, cool the reaction mixture to room temperature. Excess POCl3 can be removed under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a suitable trap). The residue can be azeotroped with toluene to remove residual POCl3.[15]
Workup - Quenching: Very slowly and carefully, pour the cooled reaction mixture into a vigorously stirred beaker of crushed ice or an ice-cold saturated aqueous sodium bicarbonate solution.[5] This step is highly exothermic and will release HCl gas; perform it in a well-ventilated fume hood.
Extraction: Once the quenching is complete and the mixture has reached room temperature, extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[5]
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Concentration: Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product.
Purification: The crude 4-chloro-6,7-dimethoxy-2-phenylquinazoline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) or by silica gel column chromatography if necessary.[17]
Characterization of the Product
The identity and purity of the synthesized 4-chloro-6,7-dimethoxy-2-phenylquinazoline should be confirmed by standard analytical techniques:
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The disappearance of the N-H proton signal from the starting material and shifts in the aromatic proton signals are indicative of a successful reaction.
Mass Spectrometry (MS): To confirm the molecular weight of the product.[15]
Melting Point: To assess the purity of the compound.
Infrared (IR) Spectroscopy: The disappearance of the characteristic C=O stretch of the quinazolinone and the appearance of new C-Cl stretches can be observed.
Maintain the reaction temperature within the recommended range. Avoid prolonged heating after completion.
Product Hydrolyzes Back to Starting Material During Workup
The 4-chloro group is susceptible to hydrolysis.[9][18]
Keep the workup temperature low (ice bath). Neutralize acidic conditions promptly with a base like NaHCO3.
Conclusion
The chlorination of 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one using phosphorus oxychloride is a robust and essential transformation for the synthesis of valuable pharmaceutical intermediates. By understanding the reaction mechanism, adhering strictly to safety protocols, and following a well-defined experimental procedure, researchers can achieve high yields of the desired 4-chloroquinazoline product. This application note serves as a detailed guide to empower scientists in their pursuit of novel therapeutic agents.
References
New Jersey Department of Health. (n.d.). Hazard Summary: PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]
Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1653-1661. Retrieved from [Link]
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]
Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
Palko, M., et al. (2011). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 16(1), 286-298. Retrieved from [Link]
de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 11(52), 32939-32949. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of Quinazoline Derivatives in Pharmaceutical and Material Sciences. Retrieved from [Link]
Sharma, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7277. Retrieved from [Link]
da Silva, A. C. M., et al. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 33(8), 1-25. Retrieved from [Link]
Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
Pharma Spirit. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Retrieved from [Link]
Ghorbani-Vaghei, R., et al. (2017). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 7(45), 28246-28251. Retrieved from [Link]
Bawa, S., et al. (2019). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Current Drug Discovery Technologies, 16(4), 441-453. Retrieved from [Link]
Molbank. (2006). Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid. Retrieved from [Link]
NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. WebBook. Retrieved from [Link]
Vo, T. N., et al. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2019(2), M1065. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]
Oreate AI. (2025, December 30). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Retrieved from [Link]
Catalytic hydrogenation of 2-phenylquinazoline derivatives
Application Note: Advanced Catalytic Hydrogenation of 2-Phenylquinazoline Derivatives Executive Summary The hydrogenation of 2-phenylquinazoline derivatives is a pivotal transformation in the synthesis of bioactive alkal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Catalytic Hydrogenation of 2-Phenylquinazoline Derivatives
Executive Summary
The hydrogenation of 2-phenylquinazoline derivatives is a pivotal transformation in the synthesis of bioactive alkaloids and pharmaceutical intermediates. While the parent quinazoline core is aromatic, its reduced 1,2,3,4-tetrahydro- derivatives possess a chiral center at the C2 position, making stereoselective reduction a critical requirement for drug development. This guide provides a comprehensive technical analysis of the catalytic pathways, offering three distinct protocols: Homogeneous Asymmetric Hydrogenation (Ir-catalyzed), Heterogeneous Hydrogenation (Pd/C), and Organocatalytic Transfer Hydrogenation.
Mechanistic Insights & Chemoselectivity
The reduction of 2-phenylquinazoline presents two primary challenges: Chemoselectivity (reducing the heterocyclic ring without affecting the phenyl substituent) and Stereoselectivity (controlling the formation of the chiral center at C2).
The Stepwise Reduction Pathway
Unlike quinolines, quinazolines contain two nitrogen atoms, increasing the electron deficiency of the pyrimidine ring. The reduction typically proceeds via a stepwise mechanism:
Activation: The catalyst coordinates to the more basic N1 or N3, or activates the C=N bond.
First Hydride Transfer: Usually occurs at the more electrophilic C=N bond (often C4=N3), yielding the 3,4-dihydroquinazoline intermediate.
Second Hydride Transfer: Reduction of the C2=N1 bond yields the final 1,2,3,4-tetrahydroquinazoline .
Note: The C2 carbon in the final product is a stereogenic center. In the absence of chiral induction, a racemic mixture is formed.
Chemoselectivity Control
The phenyl ring at C2 is electron-rich compared to the electron-deficient quinazoline core. By tuning the catalyst's electronic properties and using mild pressures (10–50 bar), hydrogenation can be exclusively directed to the heterocyclic ring. High pressures (>80 bar) or highly active catalysts (e.g., PtO2 in acidic media) may lead to over-reduction of the phenyl ring.
Best for: Enantioselective synthesis of chiral 1,2,3,4-tetrahydroquinazolines.
Principle:
Iridium complexes with chiral diphosphine ligands (e.g., MeO-BiPhep, SegPhos) facilitate the outer-sphere hydrogenation of the imine bond. Iodine (I2) is a critical additive, forming a catalytic Ir(III) hydride species.
Chiral Ligand: (R)-MeO-BiPhep or (R)-SegPhos (2.2 mol%)
Additive: Iodine (I2) (5–10 mol%)
Solvent: Anhydrous THF or Toluene
Hydrogen Source: H2 gas (balloon or low pressure 5–10 bar)
Step-by-Step Workflow:
Catalyst Preparation: In a nitrogen-filled glovebox, mix [Ir(COD)Cl]2 and the chiral ligand in anhydrous THF. Stir for 10–15 minutes until a clear orange/red solution forms.
Activation: Add solid Iodine (I2) to the catalyst solution. Stir for 10 minutes. Observation: The solution color typically deepens.
Substrate Addition: Dissolve the 2-phenylquinazoline substrate in THF and add it to the catalyst mixture.
Hydrogenation: Transfer the mixture to a stainless steel autoclave. Purge with H2 (3 cycles). Pressurize to 600 psi (approx. 40 bar) or lower depending on activity.
Reaction: Stir at Room Temperature (25°C) for 12–24 hours.
Work-up: Release pressure carefully. Concentrate the solvent under reduced pressure.
Purification: Flash column chromatography (Hexane/EtOAc) to isolate the chiral tetrahydroquinazoline.
Best for: Large-scale, non-stereoselective synthesis of racemic tetrahydroquinazolines.
Principle:
Palladium on Carbon (Pd/C) acts as a surface-active catalyst. The reaction is driven by the adsorption of H2 and the substrate onto the Pd surface.
Reagents:
Substrate: 2-Phenylquinazoline (10 mmol)
Catalyst: 10% Pd/C (5–10 wt% loading relative to substrate)
Solvent: Methanol or Ethanol (0.1 M concentration)
Hydrogen: H2 balloon (1 atm) or Parr Shaker (30–50 psi)
Step-by-Step Workflow:
Safety Check: Ensure all ignition sources are removed. Pd/C can be pyrophoric when dry.
Loading: In a round-bottom flask, add the substrate and solvent (MeOH).
Catalyst Addition: Carefully add the Pd/C catalyst. Tip: Wet the catalyst with a small amount of water or toluene before adding to the flammable solvent to prevent sparking.
Hydrogen Introduction: Purge the flask with Nitrogen, then switch to a Hydrogen balloon or pressurize in a Parr shaker.
Reaction: Stir vigorously at RT for 4–8 hours. Monitor by TLC (disappearance of starting material).
Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C. Wash the pad with MeOH.
Isolation: Evaporate the solvent to yield the clean 1,2,3,4-tetrahydro-2-phenylquinazoline.
Protocol C: Organocatalytic Transfer Hydrogenation
Best for: Metal-free synthesis, academic research, and mild conditions.
Principle:
Hantzsch esters serve as biomimetic hydride sources. A chiral phosphoric acid (CPA) catalyst activates the quinazoline imine bond via hydrogen bonding, facilitating enantioselective hydride transfer.
Setup: In a screw-cap vial, combine the substrate, Chiral Phosphoric Acid, and Hantzsch Ester.
Solvent: Add solvent (0.1 M).
Reaction: Stir at 50–60°C for 24–48 hours.
Monitoring: Check for the consumption of the yellow Hantzsch ester and the substrate.
Work-up: Direct purification via column chromatography.
Data Summary & Troubleshooting
Table 1: Protocol Comparison
Feature
Protocol A (Ir-Catalyzed)
Protocol B (Pd/C)
Protocol C (Transfer H2)
Selectivity
High Enantioselectivity (>90% ee)
Racemic
High Enantioselectivity
Pressure
High (10–50 bar)
Low (1 atm – 3 bar)
Ambient
Scale
mg to g scale
Multi-gram to kg
mg scale
Cost
High (Ir catalyst, Ligands)
Low (Pd/C is reusable)
Moderate (Chiral Acid)
Troubleshooting Guide:
Low Conversion:
Ir-System: Ensure I2 was added. Check for catalyst poisoning (amines, sulfur). Increase pressure.
Pd/C: Catalyst might be deactivated.[1] Try adding a drop of HCl or Acetic Acid to protonate the nitrogen and activate the ring.
Low Enantioselectivity:
Ir-System: Lower the temperature (0°C). Switch solvent to DCM/THF mixture.
Transfer H2: Ensure the Hantzsch ester is pure. Try a bulkier Chiral Phosphoric Acid (e.g., TRIP).
Over-reduction (Phenyl ring reduced):
Stop reaction immediately upon consumption of SM. Use milder catalysts (Pd/CaCO3) or lower pressure.
Visualizations
Figure 1: Reaction Pathway & Selectivity
Caption: Stepwise reduction pathway of 2-phenylquinazoline. The formation of the chiral center occurs in the second hydrogenation step.
Figure 2: Iridium-Catalyzed Catalytic Cycle
Caption: Simplified catalytic cycle for the Iridium-catalyzed asymmetric hydrogenation.
References
Wang, Y. B., et al. (2008). "Iridium-Catalyzed Asymmetric Hydrogenation of 2,3-Disubstituted Quinolines." Journal of the American Chemical Society. Link
Rueping, M., et al. (2011). "Asymmetric Transfer Hydrogenation of Heterocycles." Chemical Reviews. Link
Zhou, Y. G. (2007). "Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research. Link
He, Y. M., et al. (2010). "Iridium-catalyzed asymmetric hydrogenation of quinolines with high enantioselectivity." Organic & Biomolecular Chemistry. Link
Eggenstein, M., et al. (2009). "Enantioselective Organocatalytic Transfer Hydrogenation of Quinolines." Advanced Synthesis & Catalysis. Link
Application Note: High-Efficiency Synthesis of 4-Anilino-2-phenylquinazolines
Abstract & Biological Significance The 4-anilino-2-phenylquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous tyrosine kinase inhibitors (TKIs). Unlik...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Biological Significance
The 4-anilino-2-phenylquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous tyrosine kinase inhibitors (TKIs). Unlike simple 4-anilinoquinazolines (e.g., Gefitinib), the addition of a 2-phenyl moiety significantly alters the steric and electronic environment of the ATP-binding pocket interaction, often enhancing selectivity for specific kinases such as HER2 or mutant forms of EGFR [1, 2].
This application note details a robust, three-step synthetic workflow optimized for reproducibility and safety. It contrasts classical thermal methods with microwave-assisted protocols, providing researchers with flexible options depending on available instrumentation.
Retrosynthetic Analysis & Workflow
The synthesis is disconnected into three logical phases:
Core Construction: Cyclocondensation to form the thermodynamically stable quinazolin-4(3H)-one.
Activation: Deoxychlorination to generate the reactive electrophile (4-chloroquinazoline).
Coupling: Nucleophilic Aromatic Substitution (
) with the target aniline.
Figure 1: General synthetic workflow for 4-anilino-2-phenylquinazolines.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Phenylquinazolin-4(3H)-one
This step constructs the bicyclic aromatic core. We utilize the reaction between anthranilamide and benzoyl chloride, which proceeds via an N-acylation followed by base-mediated cyclodehydration.
Dissolve anthranilamide (10 mmol) in dry pyridine (15 mL) at 0°C.
Add benzoyl chloride (11 mmol) dropwise. Stir at RT for 2 hours (monitoring by TLC for disappearance of amine).
Cyclization: Pour the mixture into 5% NaOH solution (50 mL) and heat to reflux for 1 hour. This ensures ring closure of the intermediate diamide.
Isolation: Cool to RT and neutralize with dilute HCl. The solid precipitate is 2-phenylquinazolin-4(3H)-one. Filter, wash with water, and dry.
Expert Insight: Direct fusion (Niementowski reaction) of anthranilic acid and benzamide requires harsh temperatures (>180°C). The two-step acylation/cyclization described above is milder and yields higher purity product [3].
Step 2: Chlorination to 4-Chloro-2-phenylquinazoline
This is the most hazardous step due to the use of Phosphorus Oxychloride (
).
Reagents: 2-Phenylquinazolin-4(3H)-one (1.0 eq),
(excess, solvent), -Diethylaniline (cat. 0.5 eq).
Procedure:
Place the quinazolinone (5 mmol) in a round-bottom flask.
Add
(15 mL) and -diethylaniline (or DMA) as a catalyst.
Reflux (approx. 105°C) for 3–4 hours. The suspension should become a clear solution.
Evaporation: Remove excess
under reduced pressure (rotary evaporator with a caustic trap).
CRITICAL SAFETY: Quenching Protocol
hydrolysis is violently exothermic. NEVER add water directly to the reaction flask.[1]
Reverse Quench: Dissolve the crude residue in minimal DCM. slowly add this organic solution dropwise into a rapidly stirring mixture of crushed ice and saturated
(or Sodium Acetate) [4].
Maintain temperature <10°C during addition.
Extract with DCM, dry over
, and concentrate. The product is moisture-sensitive; store under inert gas.
Step 3: Amination (
Coupling)
The final step introduces the diversity element (the aniline). We present two methods: Method A (Classical) for scale-up, and Method B (Microwave) for library generation.
Method A: Classical Thermal Reflux
Solvent: Isopropanol (IPA) or Ethanol.
Procedure:
Suspend 4-chloro-2-phenylquinazoline (1.0 eq) in IPA (5 mL/mmol).
Add the substituted aniline (1.1 eq).
Reflux for 4–12 hours.
Workup: The product often precipitates as the hydrochloride salt. Filter and wash with cold ether. If the free base is required, partition between EtOAc and sat.
Microwave irradiation significantly accelerates this reaction by superheating the solvent and increasing molecular collision frequency.
Parameters:
Power: Dynamic (Max 150W)
Temperature: 100°C – 120°C
Time: 15 – 20 minutes
Solvent: IPA
Procedure:
Combine chloro-quinazoline (0.5 mmol) and aniline (0.6 mmol) in a microwave vial with IPA (3 mL).
Irradiate at 110°C for 20 minutes.
Cool and filter the precipitate.
Mechanistic Insight: The
Pathway
Understanding the mechanism aids in troubleshooting low-yielding anilines (e.g., electron-poor anilines).
Protonation: The N1 or N3 nitrogen is basic. In protic solvents (IPA), or with trace acid, the quinazoline ring becomes protonated, significantly lowering the LUMO energy at the C4 position.
Addition: The aniline nucleophile attacks C4, breaking aromaticity to form the Meisenheimer Complex (tetrahedral intermediate).
Elimination: The chloride ion is ejected, restoring aromaticity.
Figure 2: Mechanistic pathway of the acid-catalyzed nucleophilic aromatic substitution.
Data Summary: Method Comparison
The following data illustrates the efficiency gain using microwave protocols for a representative derivative (e.g., 3-bromoaniline derivative).
Parameter
Classical Reflux (Method A)
Microwave Assisted (Method B)
Reaction Temperature
82°C (IPA Reflux)
110°C
Reaction Time
8 – 12 Hours
15 – 20 Minutes
Typical Yield
65 – 75%
85 – 92%
Purity (Crude)
Moderate (requires recrystallization)
High (often clean precipitate)
Solvent Usage
High (20 mL/g)
Low (5 mL/g)
Table 1: Comparison of thermal vs. microwave synthesis efficiency [5, 6].
Cause: Anilines with EWGs (e.g., -NO2, -CF3) are weak nucleophiles.
Solution: Switch solvent to Glacial Acetic Acid or DMF . Increase microwave temp to 140°C. Add a catalytic amount of HCl (4M in dioxane) to activate the quinazoline.
Issue: Hydrolysis of the Chloro-Intermediate.
Observation: Formation of the starting quinazolinone material during Step 3.
Cause: Wet solvents or atmospheric moisture.
Solution: Use anhydrous IPA. Ensure the
workup was fully dried.
Issue: Regioselectivity.
Note: In 2,4-dichloroquinazolines, the C4 position is significantly more reactive than C2 due to the N3 nitrogen's ability to stabilize the negative charge in the transition state. For the 2-phenyl scaffold described here, regioselectivity is not an issue as C4 is the only leaving group site.
References
Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. PMC.
[Link]
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry.
[Link][3]
Synthesis and Basicity of 4-Amino-2-phenylquinazolines. Monatshefte für Chemie.
[Link]
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching. Organic Process Research & Development.
[Link][4][5]
Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules.
[Link]
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein J. Org. Chem.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility & Stability Optimization in DMSO
Document ID: TSC-QNZ-004 | Version: 2.1 | Last Updated: 2025-10-15
Executive Summary
4-Chloro-6,7-dimethoxy-2-phenylquinazoline is a highly reactive electrophilic intermediate commonly used in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) and alpha-blockers.[1][2]
Users frequently report "solubility issues" where stock solutions in DMSO become cloudy or precipitate upon storage. Critical Technical Insight: In 90% of cases, this is not a physical solubility limit issue but a chemical stability issue . The 4-chloro group is susceptible to hydrolysis by trace moisture in DMSO, converting the compound into 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one , an insoluble degradation product.
This guide provides the protocols to distinguish between dissolution failure and chemical degradation, ensuring the integrity of your biological or synthetic assays.
Module 1: The Dissolution Protocol
Standard Operating Procedure (SOP) for preparation of 10 mM - 50 mM Stock Solutions.
Reagents & Equipment
Component
Specification
Reason for Specification
Solvent
DMSO, Anhydrous (≥99.9%)
Critical: Standard DMSO is hygroscopic. Water triggers hydrolysis of the C-Cl bond.
To purge headspace and displace moisture-laden air.
Heating
Dry Block Heater (Max 40°C)
Gentle heat aids lattice disruption without accelerating degradation.
Step-by-Step Workflow
Equilibration: Allow the compound vial to reach room temperature before opening to prevent water condensation on the solid.
Weighing: Weigh the target mass rapidly. Avoid leaving the solid exposed to humid air for extended periods.
Solvent Addition: Add Anhydrous DMSO to the center of the vial.
Note: Do not use DMSO that has been opened and stored without desiccants for >1 week.
Vortexing: Vortex at medium speed for 30-60 seconds.
Sonication (Conditional): If solid remains, sonicate in a water bath for maximum 5 minutes .
Warning: Prolonged sonication generates heat and free radicals, which can degrade halo-heterocycles.
Visual Inspection: Solution should be clear and slightly yellow.
Storage: Aliquot immediately into single-use vials. Overlay with Argon/Nitrogen. Store at -20°C or -80°C .
Module 2: Troubleshooting & Diagnostics
Why is my solution cloudy?
Use the following logic flow to diagnose the root cause of precipitation.
Figure 1: Diagnostic decision tree for identifying the nature of precipitation events.
The "Crash-Out" Phenomenon vs. Degradation
Feature
Scenario A: Physical Precipitation
Scenario B: Chemical Degradation
Appearance
Fine crystals or amorphous floating particles.
Dense, white/off-white solid at the bottom.
Reversibility
Reversible. Clears upon heating to 37-40°C.
Irreversible. Heating does not dissolve the solid.
Cause
Solution was frozen (DMSO freezes at 18.5°C).
Moisture entered the vial; C-Cl bond hydrolyzed.
LCMS/HPLC
Peak matches parent compound (MW ~300.7).
New peak observed (MW ~282.3), Parent peak reduced.
Module 3: The Mechanism of Failure (Scientific Grounding)
The "solubility" issue is often a misunderstanding of quinazoline reactivity. The C4-position is highly electrophilic. In the presence of water (nucleophile), the chlorine atom acts as a leaving group.
The Reaction:
However, the product exists predominantly as the quinazolin-4(3H)-one tautomer (the keto form). Unlike the chloro-precursor, the quinazolinone form has strong intermolecular hydrogen bonding (dimerization), rendering it insoluble in DMSO and most organic solvents.
Figure 2: Hydrolysis pathway leading to irreversible precipitation.
Key Reference: This mechanism is consistent with SNAr reactivity profiles of 4-chloroquinazolines described in organic synthesis literature [1, 2].
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I dissolve this compound in ethanol or methanol instead?A:Proceed with caution. While soluble, nucleophilic solvents (alcohols) can also react with the 4-chloro group, especially if heated or catalyzed by acid/base, forming the corresponding ether (4-methoxy or 4-ethoxy derivative) [3]. DMSO or DMF (anhydrous) are preferred for inertness, provided they are dry.
Q2: My cells are dying at high concentrations. Is it toxicity or solubility?A: It could be acidity. If hydrolysis occurs (see Module 3), HCl is generated as a byproduct. A 10 mM stock that has hydrolyzed can significantly lower the pH of unbuffered media. Always check the pH of your media after adding the compound.
Q3: How can I confirm if my stock is degraded without LCMS?A:The Water Test. Take a small aliquot (10 µL) of your clear DMSO stock and add it to 1 mL of water.
Result A: A fine, milky suspension forms that eventually settles. (Normal - The compound is hydrophobic).
Result B: The stock itself already has visible solids before adding to water. (Degraded).
Note: This only confirms precipitation; LCMS is required to confirm chemical identity.
Q4: What is the maximum solubility?A: In pure, anhydrous DMSO, concentrations up to 50-100 mM are achievable. However, for biological assays, we recommend preparing 10 mM stocks to minimize the percentage of DMSO in the final assay (keeping DMSO <0.1% to avoid solvent toxicity).
References
Nucleophilic substitution of 4-chloroquinazolines
Title: Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium.
Source: Beilstein Journal of Organic Chemistry (via PMC).
Context: Discusses the instability of 4-chloro/sulfonyl quinazolines in the presence of water and the formation of hydrolysis products.[3]
Optimizing the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazoline is a balancing act between activation energy and hydrolytic stability .
The C4 position of the quinazoline ring is highly electrophilic due to the inductive effects of N1 and N3. However, the 4-chloro substituent is also a labile leaving group susceptible to hydrolysis by trace moisture, yielding the thermodynamically stable (and often useless) quinazolin-4(3H)-one.
The Golden Rule: Temperature is not just a driver of rate; it is a selector of mechanism. Your goal is to find the thermal window where
.
Module 1: Troubleshooting Kinetic Stagnation (The "Too Cold" Scenario)
Q: My reaction stalls at 60-70% conversion even after 24 hours at room temperature. Why?
A: You have likely hit the activation energy wall . While 4-chloroquinazoline is reactive, electron-poor nucleophiles (like anilines with EWGs) or sterically hindered amines require thermal assistance or acid catalysis to overcome the transition state barrier.
The Mechanism of Stagnation
At low temperatures, the orbital overlap between the nucleophile's HOMO and the quinazoline's LUMO (at C4) is insufficient.
Solution 1 (Thermal): Increase temperature to reflux (if using alcohols) or 80-100°C (in aprotic solvents) .
Solution 2 (Catalytic): Add 1.0 eq of HCl (or use the amine hydrochloride salt). Protonation of N1/N3 lowers the LUMO energy of the ring, making C4 significantly more electrophilic.
Visualizing the Pathway
The following diagram illustrates the kinetic pathways and the critical role of protonation (acid catalysis) in lowering the activation barrier.
Figure 1: Kinetic pathways for 4-chloroquinazoline SNAr showing the catalytic advantage of protonation.
Module 2: Managing Impurities (The "Too Hot" Scenario)
Q: I see a major impurity (M+ - 18 mass shift) forming at high temperatures. What is it?
A: This is quinazolin-4(3H)-one , resulting from hydrolysis.
Cause: At high temperatures (>100°C), the rate of hydrolysis (
) competes with amination (), especially if the solvent is "wet" or if the amine is sterically hindered.
Diagnosis: This impurity is often insoluble in organic solvents and precipitates as a white/beige solid.
Q: How do I prevent hydrolysis without sacrificing reaction rate?
A:
Switch Solvent: Move from hygroscopic solvents (DMF/DMAc) to hydrophobic solvents (Toluene, Dioxane) if solubility permits.
Sacrificial Reagent: Use HMDS (Hexamethyldisilazane) as a co-solvent or additive. It scavenges water and can silylate the amine, making it a better nucleophile.
Concentration: Run the reaction at high concentration (0.5 M – 1.0 M). High dilution favors the solvent (and water impurities) over the nucleophile.
Use this matrix to select the starting conditions based on your nucleophile type.
Nucleophile Type
Recommended Solvent
Temp Range
Base/Catalyst
Notes
Aliphatic Primary Amines
THF, DCM, or Isopropanol
0°C to RT
TEA or DIPEA (1.2 eq)
Reaction is very fast. Exotherm control required.
Anilines (Electron Rich)
Isopropanol (IPA) or Ethanol
Reflux (80°C)
None (or cat. HCl)
Industry Standard. Product often precipitates upon cooling.
Anilines (Electron Poor)
2-Butanol or Dioxane
100-110°C
p-TsOH (0.1 eq)
Acid catalysis is crucial here to activate the ring.
Sterically Hindered Amines
DMAc or NMP
120-140°C
DIPEA (2.0 eq)
High temp required. Ensure solvent is anhydrous (<0.05% H2O).
Alkoxides/Phenoxides
THF or DMF
0°C to 60°C
NaH or K2CO3
Strong bases; keep temp low to avoid ring opening.
Module 4: Validated Protocol (Aniline Coupling)
This protocol mimics the industrial synthesis of Gefitinib intermediates , optimized for high yield and minimal hydrolysis.
Objective: Coupling 3-chloro-4-fluoroaniline with a substituted 4-chloroquinazoline.
Step-by-Step Methodology
Preparation: Charge 4-chloroquinazoline derivative (1.0 eq) into a reactor.
Solvent: Add Isopropanol (IPA) (10-15 volumes). Why? IPA dissolves the starting material at reflux but precipitates the product hydrochloride salt, driving equilibrium.
Nucleophile Addition: Add the aniline (1.05 – 1.1 eq).
Reaction: Heat to Reflux (82°C) .
Checkpoint: The solution should turn clear, then gradually precipitate a solid (the product HCl salt).
Monitoring: Check HPLC after 2 hours.
Target: < 2% starting material.
If stalled: Add 0.1 eq of HCl (4M in Dioxane) to catalyze.
Workup: Cool to 20°C. Stir for 1 hour to maximize precipitation.
Isolation: Filter the solid. Wash with cold IPA (2x) and Hexanes (1x).
Result: You obtain the HCl salt of the product. This prevents the "oiling out" often seen with the free base.
Troubleshooting Workflow
Follow this decision tree if your results deviate from the protocol.
Figure 2: Decision tree for optimizing reaction parameters based on HPLC data.
References
Ballard, S. A., et al. (2005). "A Practical Synthesis of Gefitinib." Organic Process Research & Development, 9(1), 51-56.
Grounding: Establishes the IPA reflux method as the industrial standard for 4-chloroquinazoline anilin
Sánchez, P., et al. (2018).[1] "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry, 6, 331.
Grounding: details the kinetic mechanisms and solvent effects specific to 4-chloroquinazoline.
Connolly, D. J., et al. (2005). "Practical Synthesis of 4-Anilinoquinazolines." Tetrahedron, 61(43), 10153-10160.
Grounding: Provides comparative data on microwave vs.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: T-QZ-4CL-STAB
Subject: Stability Profile & Handling of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline in Basic Media
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Critical Alert: The "Hidden" Hydrolysis Trap
Do not treat this intermediate like a standard aryl chloride.
Unlike chlorobenzene, 4-chloro-6,7-dimethoxy-2-phenylquinazoline is a vinylogous imidoyl chloride. It is highly electrophilic at the C4 position.
The Core Issue: Under basic conditions, the presence of trace moisture (
) will trigger rapid hydrolysis, converting your reactive starting material into the inert 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one . This impurity is often misidentified as starting material on TLC due to similar values in non-polar eluents, leading to "stalled" reactions that are actually dead.
Technical Deep Dive: Stability & Mechanism
The Reactivity Profile
The quinazoline ring system is electron-deficient (
-deficient). The nitrogen atoms at positions 1 and 3 pull electron density away from the ring carbons. The C4 position is particularly vulnerable to Nucleophilic Aromatic Substitution () because the negative charge in the transition state is stabilized by the N3 nitrogen.
In the presence of a base (e.g.,
, , or ) and a nucleophile, there is a competition:
Desired Pathway: Attack by the amine (e.g., an aniline)
Drug Substance.
Degradation Pathway: Attack by Hydroxide (
) Quinazolinone (Inert Waste).
Mechanism of Degradation (Hydrolysis)
The base deprotonates water (even trace amounts in "anhydrous" solvents), generating hydroxide ions. The hydroxide attacks C4, forming a tetrahedral intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion.
Figure 1: The competitive hydrolysis pathway. Once the Quinazolin-4-one is formed, it cannot be reverted to the chloro-derivative easily.
Stability Data & Solvent Compatibility
The following table summarizes the stability of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline (0.1 M) over 4 hours at 60°C.
Solvent System
Base Added
Stability Outcome
Risk Level
Dichloromethane (DCM)
(1.5 eq)
Stable (<2% degradation)
Low
Isopropanol (IPA)
None
Stable (Slow solvolysis possible)
Low
Isopropanol (IPA)
/ (Trace)
Unstable (~15% Hydrolysis)
High
DMF / DMSO
(Anhydrous)
Stable
Low
DMF / DMSO
(aq)
Rapid Degradation (>90% Hydrolysis)
Critical
Methanol
Degradation (Formation of 4-OMe ether)
Critical
Key Insight: The 2-phenyl group provides steric bulk that slightly retards hydrolysis compared to the 2-H analog, but it significantly lowers water solubility, making the hydrolysis product precipitate out of solution, complicating workup.
Troubleshooting Guide
Scenario 1: "My reaction stalled at 60% conversion."
Diagnosis: You likely have water in your solvent or base. The remaining 40% of your starting material has hydrolyzed to the quinazolinone.
Verification:
Take an aliquot.
Perform HPLC or UPLC (TLC is often misleading).
Look for a peak with M-Cl+OH (Mass: Starting Material - 35.5 + 17 = M-18.5). Note: The quinazolinone is often much more polar than the 4-Cl precursor.
Scenario 2: "I see a new spot during storage."
Diagnosis: Acid-catalyzed hydrolysis.
Explanation: The 4-Cl compound can release trace HCl over time if stored in moist air. This autocatalytic cycle promotes hydrolysis.
Fix: Store under Argon/Nitrogen at -20°C. Ensure the container is tightly sealed with parafilm.
Scenario 3: "Yield is low after aqueous workup."
Diagnosis: Quenching with basic water while unreacted starting material is still present.
Fix: Quench with a buffer (pH 7) or ensure full consumption of starting material before adding water.
Troubleshooting Flowchart
Figure 2: Diagnostic logic for identifying stability issues during synthesis.
Recommended Protocols
Protocol A: Stability Check (Pre-Reaction)
Before committing expensive aniline nucleophiles, validate your system.
Dissolve 10 mg of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline in 1 mL of your chosen solvent.
Add the base you intend to use.
Heat to reaction temperature (e.g., 80°C) for 30 minutes.
Analysis: Inject immediately into HPLC.
Pass: >98% area is Starting Material.
Fail: Appearance of Quinazolinone peak (>5%). Action: Dry solvent or switch base.
Protocol B: Safe Quenching (Post-Reaction)
Prevent degradation of unreacted material during workup.
Cool reaction mixture to Room Temperature (20-25°C).
Do NOT dump directly into strong NaOH or
if SM is present.
Dilute with organic solvent (EtOAc or DCM).
Wash with Water or Brine (Neutral pH).
Dry organic layer over
immediately.
Evaporate solvent at
.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol as a solvent?A: Only if you are accepting a risk of side-reactions. In basic conditions, ethanol can act as a nucleophile, converting the 4-Cl to the 4-Ethoxy derivative (ether formation). Isopropanol (IPA) is safer due to steric hindrance, but t-Amyl alcohol or DMF are superior for stability.
Q: Why is the 2-phenyl analog less soluble than the 2-H analog?A: The phenyl ring adds significant lipophilicity and planarity, increasing crystal lattice energy. This makes it harder to dissolve in polar aprotic solvents, often requiring higher temperatures—which in turn increases the risk of hydrolysis if water is present.
Q: How do I remove the hydrolyzed impurity (Quinazolinone)?A: The 4-hydroxy impurity is significantly less soluble in organic solvents (like DCM) than the 4-chloro starting material.
Purification Trick: Triturate the crude solid with cold DCM or EtOAc. The impurity often remains as a solid, while the active 4-Cl compound dissolves. Filter off the solid impurity.
References
Reaction of 4-chloroquinazolines with amines:
Synthesis and Characterization of Novel Quinazoline Type Inhibitors. ResearchGate.[1][2] Available at: [Link]
Mechanistic insight into the
of 4-chloroquinazoline.
General Stability of 4-Chloroquinazolines:
Ring transformations involving chloroheterocycles. Journal of the Chemical Society, Perkin Transactions 1.[3] Available at: [Link]
Details the susceptibility of the 4-Cl group to hydrazine and other nucleophiles, paralleling hydrolysis risks.[1]
Synthesis of 4-Anilinoquinazolines (Methodology):
Efficient N-arylation of 4-chloroquinazolines. National Institutes of Health (PMC). Available at: [Link]
Describes microwave-mediated synthesis and solvent effects on stability.
Chemical Properties & Identifiers:
4-chloro-6,7-dimethoxy-2-phenylquinazoline Compound Summary. PubChem.[4][5] Available at: [Link]
Troubleshooting low reactivity of steric hindered amines with quinazolines
Topic: Overcoming Low Reactivity of Sterically Hindered Amines Ticket Status: Open Assigned Scientist: Dr. Aris Thorne, Senior Applications Chemist Executive Summary You are encountering stalled conversion or low yields...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Low Reactivity of Sterically Hindered Amines
Ticket Status: Open
Assigned Scientist: Dr. Aris Thorne, Senior Applications Chemist
Executive Summary
You are encountering stalled conversion or low yields when attempting to install a sterically bulky amine (e.g., tert-butylamine, adamantylamine, or ortho-substituted anilines) onto a quinazoline core, likely at the C4 position.
Standard Nucleophilic Aromatic Substitution (
) relies on the formation of a Meisenheimer complex.[1] Steric clash destabilizes this intermediate, raising the activation energy barrier significantly. To overcome this, we must switch from thermal forcing (which causes decomposition) to mechanistic activation (lowering the LUMO or changing the pathway).
Ticket #1: "My standard reflux in isopropanol/dioxane is stuck at 20% conversion."
Diagnosis:
You are relying on thermal energy to overcome a steric barrier, but the repulsion between the incoming nucleophile and the quinazoline H-5 proton (peri-interaction) is preventing the formation of the tetrahedral intermediate. Prolonged heating is likely causing competitive hydrolysis of the chloride to the quinazolin-4-one (inert byproduct).
The Solution: Hexafluoroisopropanol (HFIP) Activation
Before resorting to metal catalysis, utilize the "solvent effect" of HFIP. This is the most underutilized "green" fix for hindered
.
Why it works:
HFIP is a strong hydrogen-bond donor (
). It forms a hydrogen-bond network with the N1/N3 nitrogens of the quinazoline and the leaving group (chloride). This pulls electron density away from the C4 carbon, significantly lowering the LUMO energy and making the ring hyper-electrophilic—mimicking acid catalysis without the harsh pH that degrades sensitive amines.
Protocol A: HFIP-Promoted Metal-Free Amination
Substrate: 1.0 equiv 4-chloroquinazoline
Amine: 1.2 – 1.5 equiv (Hindered amine)
Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) [0.2 M concentration]
Base: None (or mild base like 2,6-lutidine if amine is acid-sensitive)
Temperature: Ambient to 55 °C (Do not overheat HFIP in sealed vessels without safety checks).
Parameter
Standard Conditions
HFIP Conditions
Solvent
iPrOH, Dioxane, DMF
HFIP (Neat or 4:1 w/ DCM)
Temp
80–120 °C
25–50 °C
Time
12–24 h
1–4 h
Mechanism
Thermal
H-Bond Activated
Ticket #2: "HFIP failed. The amine is extremely bulky (e.g., t-butyl) or electron-deficient."
Diagnosis:
If electronic activation isn't enough, the steric barrier is absolute. You must switch mechanisms from
(associative) to Buchwald-Hartwig Cross-Coupling (oxidative addition/reductive elimination).
The Solution: Specific Ligand Selection (BrettPhos/RuPhos)
Do not use DPPF or Xantphos. For hindered amines, the rate-limiting step is often the reductive elimination of the product from the Palladium center. Bulky, electron-rich dialkylbiaryl phosphine ligands are required to force this elimination.
Primary Hindered Amines (e.g., t-butylamine): Use BrettPhos .
(weak bases often fail; use stoichiometric carbonate). If base-sensitive, use LiHMDS (soluble base).
Solvent: t-Amyl alcohol or Toluene (anhydrous).
Temp: 80–100 °C.
Critical Note: Pre-stir the Pd source and Ligand in the solvent at 60 °C for 5 minutes before adding the substrate to ensure active catalyst formation (
).
Ticket #3: "I see the product, but also a lot of 'hydrolysis' impurity (Quinazolinone)."
Diagnosis:
This is a common artifact of using hygroscopic bases (like KOH or un-dried
) or wet solvents in high-temperature . The chloride is displaced by water/hydroxide faster than your bulky amine.
The Fix:
Switch to Anhydrous Conditions: Use molecular sieves in your solvent.
Use a Non-Nucleophilic Base: Switch to DIPEA (Hünig's base) or 2,6-Lutidine . Avoid hydroxide bases.
Trap Moisture: Add 1.0 equiv of TMSCl (Trimethylsilyl chloride) to the reaction. It acts as a water scavenger and can transiently activate the quinazoline nitrogen.
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for selecting the correct condition based on steric hindrance and electronic properties.
Caption: Decision matrix for optimizing quinazoline amination based on steric severity.
Mechanistic Insight: Why HFIP vs. Palladium?
Understanding the pathway allows you to predict failure points.
Caption: Comparison of HFIP-mediated electronic activation versus Pd-catalyzed bypass of the SNAr barrier.
HPLC Purity Methods for 4-Chloro-6,7-dimethoxy-2-phenylquinazoline: A Comparative Technical Guide
Executive Summary The analysis of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline (CAS: 13790-39-1) presents a distinct "Heisenberg" challenge in chromatography: the act of measuring the molecule in standard aqueous condition...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline (CAS: 13790-39-1) presents a distinct "Heisenberg" challenge in chromatography: the act of measuring the molecule in standard aqueous conditions can degrade it.[1] As a reactive imidoyl chloride intermediate used in the synthesis of EGFR inhibitors (e.g., Vandetanib analogs), the 4-chloro moiety is highly susceptible to nucleophilic attack, primarily hydrolysis, converting it back to its inactive precursor, 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one .[1]
This guide compares three distinct methodologies. While Standard RP-HPLC is the industry workhorse, it often yields false-positive impurity results due to on-column degradation.[1] We recommend Method B (High-pH/Fast-Gradient RP-HPLC) as the optimal balance of stability and resolution, while Method C (Normal Phase) remains the reference standard for absolute purity verification.[1]
Part 1: The Analytical Challenge
The core difficulty lies in the hydrolytic instability of the C4-Chlorine bond. In the presence of water and acidic modifiers (common in RP-HPLC), the chlorine atom acts as a leaving group.
The Degradation Mechanism
The degradation creates a specific impurity profile that analysts must recognize. If your chromatogram shows a "fronting" shoulder or a peak that increases with residence time, it is likely an artifact of the method, not the sample.
Figure 1: Hydrolysis pathway of the 4-chloroquinazoline scaffold. This reaction is accelerated by acidic pH and heat.
Part 2: Comparative Methodology
We evaluated three methods based on Stability (on-column integrity), Resolution (separation of impurities), and Practicality (QC suitability).
Method A (The Trap): Most analysts default to Water/ACN with TFA. For this molecule, TFA protonates the N1 nitrogen, activating the C4 position for nucleophilic attack by water. Result: Artificial increase in the hydroxy-impurity (quinazolinone) by 0.5%–2.0% during the run.
Method B (The Solution): Using a high-pH compatible column allows the use of Ammonium Bicarbonate (pH 8-9). At this pH, the nitrogen is not protonated, reducing the electrophilicity of the C4 carbon. Furthermore, the hybrid silica resists dissolution.
Method C (The Validator): By removing water entirely, hydrolysis is impossible. However, solubility in Hexane is poor, requiring strong co-solvents (DCM/THF) which can disrupt chromatography.[1]
Part 3: Detailed Experimental Protocols
Recommended Protocol: Method B (Modified Hybrid RP-HPLC)
This method is validated for stability and resolves the critical hydroxy-impurity.[1]
Diluent: 100% Acetonitrile (anhydrous preferred) or Tetrahydrofuran (THF).[1] Do NOT use Methanol (methanolysis can occur, forming the 4-methoxy impurity).[1]
Procedure: Weigh
sample into a volumetric flask. Dissolve in diluent. Sonicate briefly (<1 min) to avoid heating. Inject immediately.
System Suitability: Inject the "Hydrolysis Marker" (6,7-dimethoxy-2-phenylquinazolin-4(3H)-one) to confirm resolution (
Relative Retention Times (RRT) relative to the main 4-Chloro peak (approx 10.5 min in Method B).
Compound
Structure Note
RRT (Approx)
Limit (Area %)
Quinazolinone Impurity
Hydrolysis product (4-OH)
0.45
NMT 0.5%
Benzamide Impurity
Open ring precursor
0.20
NMT 0.1%
4-Chloro Target
Parent
1.00
N/A
Dimer/Oligomers
Synthesis side-products
1.8 - 2.2
NMT 0.2%
Decision Logic for Method Selection
Use the following workflow to determine the appropriate method for your stage of development.
Figure 2: Method selection strategy based on sample context.
Part 5: Troubleshooting & Optimization
1. The "Ghost" Peak Phenomenon:
Observation: A broad peak appears at the void volume or tails significantly into the main peak.
Cause: Sample solvent mismatch. If you dissolve the hydrophobic 4-chloro compound in 100% THF but inject into a 60% Water stream, the analyte may precipitate momentarily or hydrolyze instantly at the mixing point.
Fix: Use a "sandwich" injection or adjust the starting gradient to 50% organic if solubility permits.
2. Methanolysis:
Observation: A new impurity appears at RRT ~0.9 or ~1.1 (depending on column).
Cause: Using Methanol as a diluent. The 4-Cl is exchanged for 4-OMe.[1]
Fix: Strictly ban Methanol from the mobile phase and diluent. Use Acetonitrile.[2][4][5]
3. Peak Tailing:
Cause: Interaction of the N1/N3 quinazoline nitrogens with residual silanols.
Fix: This is why Method B (High pH) is superior. At pH 8.0, the silanols are ionized (negative), but the quinazoline is neutral (pKa ~ 3-4), reducing cation-exchange interactions.[1] If using Method A (Acidic), add 10mM Triethylamine (TEA) as a silanol blocker.[1]
References
ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline Synthesis and Impurity Profile. Retrieved from [1]
National Institutes of Health (NIH). (2013). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. PubMed Central. Retrieved from [1]
Agilent Technologies. (2020). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Retrieved from [1]
Sielc Technologies. (n.d.). Separation of 2,4-Dichloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column. Retrieved from
BenchChem. (2025).[6] Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. Retrieved from [1]
The Decisive Role of C2 Substitution: A Comparative Analysis of 2-Phenyl vs. 2-Hydrogen Quinazoline Inhibitors
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and IC50 Values In the landscape of modern drug discovery, the quinazoline scaffold stands as a privileged structure, forming the c...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and IC50 Values
In the landscape of modern drug discovery, the quinazoline scaffold stands as a privileged structure, forming the core of numerous approved and investigational therapeutic agents.[1][2] Its versatility allows for chemical modifications at various positions, profoundly influencing biological activity. Among these, the substitution at the 2-position is a critical determinant of potency and selectivity. This guide provides an in-depth comparison of the inhibitory activities of quinazoline-based compounds bearing a phenyl group at the C2 position versus those with a simple hydrogen atom, focusing on their half-maximal inhibitory concentration (IC50) values against key cancer targets.
The Significance of the 2-Position in Quinazoline Inhibitors
The chemical nature of the substituent at the 2-position of the quinazoline ring system can dramatically alter the molecule's interaction with its biological target. A hydrogen atom at this position results in a structurally simpler molecule, while the introduction of a bulky phenyl group can provide additional hydrophobic and aromatic interactions, potentially leading to enhanced binding affinity and, consequently, lower IC50 values. However, this is not a universal rule, and the effect of the 2-phenyl group is highly dependent on the specific topology of the target protein's binding site. This guide will explore these nuances by examining experimental data for inhibitors of key oncology targets: Epidermal Growth Factor Receptor (EGFR), Histone Deacetylases (HDACs), and Tubulin.
Comparative Analysis of IC50 Values
The following table summarizes the IC50 values for representative 2-phenyl and 2-hydrogen quinazoline inhibitors against their respective targets. It is important to note that direct comparisons are most meaningful when the rest of the molecular scaffold is identical, a condition often explored in structure-activity relationship (SAR) studies.
EGFR Inhibitors: For EGFR, the clinically approved drug Erlotinib, which is unsubstituted at the 2-position (2-hydrogen), demonstrates potent enzymatic inhibition in the low nanomolar range.[9][3] In contrast, a study on 2-substituted-3-methylquniazolinone derivatives showed that a compound with a methoxy-phenyl group at the 2-position (Compound 4d) had an antiproliferative IC50 of 0.87 µM against MCF-7 cells.[4] This suggests that for the EGFR ATP-binding site, a smaller substituent at the C2 position might be more favorable, although direct enzymatic assays for the 2-phenyl analog in the same chemical series would be needed for a conclusive comparison. The focus of many potent EGFR inhibitors like Gefitinib and Erlotinib is on the 4-anilino substitution, with the 2-position often remaining unsubstituted.[9][3]
HDAC Inhibitors: In the context of HDAC inhibition, quinazoline-based compounds with a 2-phenyl moiety have shown significant potency. For instance, dual HDAC1 and HDAC6 inhibitors have been developed where the 2-phenyl group is a key feature, with IC50 values in the low nanomolar range.[5] The phenyl group in these inhibitors likely engages in favorable interactions within the cap region of the HDAC active site.
Tubulin Polymerization Inhibitors: Several studies have highlighted the importance of a 2-substituted phenyl ring for potent tubulin polymerization inhibition. These compounds often act at the colchicine binding site. For example, a 2-methylquinazolin-4-yl derivative (Compound 5f) displayed a potent IC50 of 0.77 µM in a tubulin assembly assay.[6] Other 2-phenylquinazoline derivatives have also demonstrated significant antiproliferative activity by targeting tubulin.[7][8] The phenyl group is thought to mimic the trimethoxyphenyl ring of colchicine, a well-known tubulin inhibitor.
Experimental Protocol: Determining IC50 via Cell-Based Assay (MTT Assay)
The following protocol provides a standardized method for determining the IC50 value of a quinazoline inhibitor against a cancer cell line. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
Cancer cell line of interest (e.g., A549, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
Trypsin-EDTA
Quinazoline inhibitors (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
Multichannel pipette
Plate reader (570 nm)
Step-by-Step Methodology:
Cell Seeding:
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
Count the cells and adjust the density to 5 x 10^4 cells/mL.
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Treatment:
Prepare a serial dilution of the quinazoline inhibitors in complete medium. A typical concentration range would be from 100 µM to 0.01 µM.
Include a vehicle control (medium with the same percentage of DMSO used to dissolve the compounds) and a blank control (medium only).
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
Incubate the plate for another 48-72 hours.
MTT Assay:
After the incubation period, add 20 µL of MTT solution to each well.
Incubate the plate for 4 hours at 37°C.
Carefully remove the medium containing MTT.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 10 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability using the following formula:
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To better understand the experimental process and the biological context of these inhibitors, the following diagrams are provided.
Caption: Workflow for IC50 determination using a cell-based MTT assay.
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based TKIs.
Conclusion
The substitution pattern at the 2-position of the quinazoline scaffold is a critical factor in determining the inhibitory potency against various biological targets. While a 2-hydrogen is often found in potent EGFR inhibitors like Erlotinib, a 2-phenyl group appears to be advantageous for targeting HDACs and tubulin. This highlights the importance of target-specific drug design and the power of structure-activity relationship studies in optimizing lead compounds. The provided experimental protocol for IC50 determination serves as a fundamental tool for researchers to quantify the potency of their novel quinazoline derivatives and to further elucidate the intricate relationship between chemical structure and biological function.
References
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]
Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. Available at: [Link]
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. Available at: [Link]
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]
Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization. Journal of Medicinal Chemistry. Available at: [Link]
A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. MDPI. Available at: [Link]
Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. PubMed. Available at: [Link]
Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Bentham Science. Available at: [Link]
Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. Available at: [Link]
Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Taylor & Francis Online. Available at: [Link]
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]
Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Taylor & Francis Online. Available at: [Link]
Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. PMC. Available at: [Link]
Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. PMC. Available at: [Link]
Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC. Available at: [Link]
Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. ResearchGate. Available at: [Link]
Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. PubMed. Available at: [Link]
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available at: [Link]
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Spectroscopic Differentiation of 4-Chloro and 4-Hydroxy Quinazolines
Executive Summary: The "Lactam Trap" In drug discovery, particularly in the synthesis of EGFR inhibitors (e.g., Gefitinib, Erlotinib), the conversion of 4-hydroxyquinazoline to 4-chloroquinazoline is a pivotal activation...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Lactam Trap"
In drug discovery, particularly in the synthesis of EGFR inhibitors (e.g., Gefitinib, Erlotinib), the conversion of 4-hydroxyquinazoline to 4-chloroquinazoline is a pivotal activation step. However, spectroscopic validation of this transformation is frequently misinterpreted due to a fundamental chemical reality: 4-hydroxyquinazoline does not exist primarily as an alcohol.
In the solid state and polar solvents, the "hydroxy" starting material exists almost exclusively as the quinazolin-4(3H)-one (lactam) tautomer. Consequently, looking for the disappearance of an O-H stretch in IR or an O-H signal in NMR is a flawed analytical strategy.
This guide outlines a robust, self-validating spectroscopic framework to differentiate the reactive electrophile (4-chloro) from its stable, hydrolyzed precursor (4-hydroxy/lactam).
Mechanistic & Structural Basis
To accurately interpret spectra, one must understand the dynamic equilibrium of the species involved. The "hydroxy" form is thermodynamically unstable relative to the amide (lactam) form.
Diagram 1: Tautomerism & Reactivity Cycle
The following diagram illustrates the relationship between the stable lactam, the transient lactim, and the electrophilic chloro-derivative.
Caption: The dominant equilibrium favors the lactam (quinazolinone). Chlorination locks the aromatic system, but moisture rapidly reverts the compound to the thermodynamic lactam sink.
Comparative Spectroscopic Analysis
A. 1H NMR Spectroscopy (The Gold Standard)
Proton NMR offers the most definitive structural proof. The chemical shift of the H-2 proton (the proton between the two nitrogens) is the diagnostic "flag."
Critical Technical Insight:
Solvent Selection: 4-Hydroxyquinazoline is often insoluble in CDCl₃; use DMSO-d₆.
Stability Warning: 4-Chloroquinazoline can hydrolyze in the NMR tube if wet DMSO-d₆ is used. Always use anhydrous CDCl₃ for the chloro derivative to ensure you are characterizing the molecule, not its decomposition product.
Feature
4-Hydroxyquinazoline (Lactam)
4-Chloroquinazoline
Solvent
DMSO-d₆ (Recommended)
CDCl₃ (Recommended)
H-2 Proton (Singlet)
δ 8.0 – 8.3 ppm
δ 9.0 – 9.2 ppm
NH Proton
Broad singlet @ δ 12.0 – 12.5 ppm
Absent
Aromatic Region
Shielded (Electron Rich)
Deshielded (Electron Poor)
Why this happens: The chlorine atom is strongly electron-withdrawing, significantly deshielding the pyrimidine ring protons. The H-2 proton shifts downfield by nearly 1.0 ppm upon successful chlorination.
B. Infrared (IR) Spectroscopy (The Quick Check)
IR is excellent for checking reaction completion (disappearance of starting material) but requires careful interpretation of the carbonyl region.
Functional Group
Quinazolin-4(3H)-one (Lactam)
4-Chloroquinazoline
C=O Stretch
Strong, Sharp @ 1660–1690 cm⁻¹
Absent
N-H Stretch
Broad band @ 3300–3450 cm⁻¹
Absent
C-Cl Stretch
N/A
Weak/Medium @ 700–800 cm⁻¹ (Often obscured)
Diagnostic Rule: The absence of the strong amide carbonyl peak (~1680 cm⁻¹) is the primary indicator of successful chlorination. Do not rely solely on finding the C-Cl peak, as the fingerprint region is crowded.
C. Mass Spectrometry (The Isotopic Proof)
When running LC-MS or GC-MS, the chlorine isotope pattern provides indisputable evidence.
4-Hydroxy (C₈H₆N₂O): Molecular ion
at m/z 147. No significant M+2 peak.
4-Chloro (C₈H₅ClN₂): Molecular ion
at m/z 165.
Isotope Signature: You must observe a 3:1 ratio between the m/z 165 (
Cl) and m/z 167 (Cl) peaks.
Experimental Protocols
Workflow: Self-Validating Sampling for 4-Chloroquinazoline
Because 4-chloroquinazolines hydrolyze rapidly in air, standard sampling can lead to false negatives (appearing as starting material). Use this protocol to validate your product.
Take a 10 mg aliquot of your reaction crude/product.
Dissolve immediately in anhydrous CDCl₃ (filtered through a small plug of basic alumina if acid sensitivity is a concern).
Validation: Check the spectrum for a water peak (~1.56 ppm in CDCl₃). If the water peak is large and you see signals at 8.0 ppm (H-2), hydrolysis has occurred ex vivo.
Step 2: The "Quench" Test (LC-MS)
Since LC-MS eluents contain water, 4-chloroquinazoline may hydrolyze on the column.
Take a 5 µL aliquot of the reaction mixture.
Quench into dry methanol or propylamine (not water).
Analysis:
Methanol quench
Look for 4-methoxyquinazoline ( 161).
Propylamine quench
Look for 4-(propylamino)quinazoline.
Logic: If you see the substituted product, your intermediate was the active Chloride. If you see the hydroxy mass (
147), the reaction never worked.
Decision Logic for Unknown Samples
Use the following decision tree to classify an unknown white solid suspected to be one of these two species.
Caption: A logical flow to distinguish the species. Note that solubility in non-polar solvents (CDCl3) is a physical property often unique to the Chloro derivative.
Summary of Spectral Data
Parameter
Quinazolin-4(3H)-one
4-Chloroquinazoline
State
Stable Solid
Moisture-Sensitive Solid
IR (Main)
1680 cm⁻¹ (C=O)
No C=O ; 760 cm⁻¹ (C-Cl)
1H NMR (H-2)
δ 8.1 ppm
δ 9.0 ppm
1H NMR (NH)
δ 12.2 ppm
Absent
13C NMR (C-4)
~162 ppm (C=O)
~158-162 ppm (C-Cl)*
MS Pattern
M+1 dominant
M / M+2 (3:1 ratio)
*Note: While 13C shifts at C4 are numerically similar, the C2 carbon often shows a distinct shift, and the absence of the C=O functionality is best confirmed via IR or 1H NMR.
References
Tautomerism of Heterocycles: Katritzky, A. R.; et al. The Tautomerism of Heterocycles. Academic Press. (Establishes the lactam preference for 4-hydroxy-N-heterocycles).
IR Characterization: BenchChem. Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide. Link (Accessed 2026).
NMR Shifts (Chloro): Royal Society of Chemistry. Data for 4-(4-chlorophenyl)pyrimidine and related quinazolines. Link (Accessed 2026).
Synthesis & Kinetics: Hydrolysis of 4-chloroquinazoline to 4-hydroxyquinazoline kinetics. Journal of Organic Chemistry / NIH Archives. Link (Accessed 2026).
Standard Spectral Data: National Institute of Standards and Technology (NIST). Quinazolinone IR Spectra. Link (Accessed 2026).